Cytidine-5'-triphosphate disodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H14N3Na2O14P3 |
|---|---|
Peso molecular |
527.12 g/mol |
Nombre IUPAC |
disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of Cytidine Triphosphate (CTP) in Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical regulatory functions of Cytidine Triphosphate (CTP) in the de novo pyrimidine biosynthesis pathway. A thorough understanding of CTP's role is paramount for research in metabolic regulation, cell proliferation, and the development of novel therapeutics targeting nucleotide metabolism, particularly in oncology and virology.
CTP as a Key Allosteric Regulator of Aspartate Transcarbamoylase (ATCase)
CTP is a primary allosteric inhibitor of Aspartate Transcarbamoylase (ATCase), an enzyme that catalyzes an early, committed step in pyrimidine biosynthesis: the condensation of aspartate and carbamoyl phosphate to form N-carbamoylaspartate.[1] This feedback inhibition is a crucial mechanism for maintaining a balanced pool of pyrimidine nucleotides within the cell.[2] When CTP levels are high, it binds to the allosteric sites of ATCase, inducing a conformational change that reduces the enzyme's affinity for its substrates, thereby downregulating the entire pathway.[2][3]
Synergistic Inhibition with UTP
The inhibitory effect of CTP on ATCase is significantly enhanced in the presence of Uridine Triphosphate (UTP). While UTP alone has little to no inhibitory effect, its presence potentiates the allosteric inhibition by CTP.[4][5] This synergistic action provides a more sensitive and robust mechanism for controlling pyrimidine nucleotide levels.[4] The binding of CTP increases the affinity of ATCase for UTP, leading to a more pronounced inhibition of the enzyme.[5]
Quantitative Analysis of ATCase Inhibition by CTP
The following table summarizes key quantitative data regarding the allosteric inhibition of E. coli ATCase by CTP and the synergistic effect with UTP.
| Effector(s) | Parameter | Value | Enzyme | Conditions | Reference |
| CTP | S0.5 for Aspartate | 5 mM (no inhibitor) -> 11 mM | E. coli ATCase | pH 7.0 | [4] |
| CTP + UTP | S0.5 for Aspartate | 17 mM | E. coli ATCase | pH 7.0 | [4] |
| CTP | % Inhibition | 86% | E. coli ATCase | 2 mM CTP | [6] |
| dCTP | % Inhibition | 88% | E. coli ATCase | 2 mM dCTP | [6] |
Feedback Inhibition of CTP Synthetase
In addition to its role in regulating an early step of the pathway, CTP also directly inhibits the enzyme responsible for its own synthesis, CTP synthetase. This enzyme catalyzes the final step in the de novo synthesis of CTP, the ATP-dependent amination of UTP.[7] CTP acts as a competitive inhibitor with respect to the substrate UTP, providing a direct feedback mechanism to control its own intracellular concentration.[8]
Kinetic Parameters of CTP Synthetase Inhibition
The table below presents the kinetic parameters for the feedback inhibition of E. coli CTP synthetase by its product, CTP.
| Enzyme | Substrate | Km | Inhibitor | Ki | Reference |
| E. coli CTP Synthetase | UTP | 150 µM | CTP | 110 µM | [8] |
Experimental Protocols
Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)
This protocol is based on the colorimetric method for determining ATCase activity by measuring the production of N-carbamoylaspartate.[9]
Materials:
-
50 mM Tris-acetate buffer, pH 8.3
-
Carbamoyl phosphate solution (saturating concentration, e.g., 4.8 mM)
-
Aspartate solution (various concentrations for kinetic analysis)
-
CTP and/or UTP solutions for inhibition studies
-
Purified ATCase enzyme
-
Colorimetric reagent (e.g., diacetylmonoxime-thiosemicarbazide reagent)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate.
-
For inhibition assays, add the desired concentrations of CTP and/or UTP to the respective reaction mixtures.
-
Pre-incubate the reaction mixtures and the enzyme solution separately at 25°C for 5 minutes.
-
Initiate the reaction by adding the ATCase enzyme to the reaction mixtures.
-
Incubate the reactions at 25°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the colorimetric reagent.
-
Develop the color by heating the samples according to the colorimetric reagent's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Create a standard curve using known concentrations of N-carbamoylaspartate to determine the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units of µmol of product formed per minute per mg of enzyme.
CTP Synthetase Activity Assay (Spectrophotometric Method)
This protocol outlines a continuous spectrophotometric assay for CTP synthetase activity by monitoring the conversion of UTP to CTP.[10]
Materials:
-
50 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
2 mM L-glutamine
-
0.1 mM GTP (as an allosteric activator)
-
2 mM ATP
-
UTP solution (various concentrations for kinetic analysis)
-
CTP solution for inhibition studies
-
Purified CTP synthetase enzyme
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of measuring absorbance at 291 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM L-glutamine, 0.1 mM GTP, and 2 mM ATP.
-
For inhibition assays, add the desired concentrations of CTP to the reaction mixture.
-
Add the desired concentration of UTP to the reaction mixture.
-
Equilibrate the reaction mixture and the enzyme solution to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a suitable amount of CTP synthetase enzyme.
-
Immediately place the reaction in the spectrophotometer and monitor the increase in absorbance at 291 nm over time. The conversion of UTP to CTP results in an increase in absorbance at this wavelength.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the change in absorbance and the molar extinction coefficient difference between CTP and UTP at 291 nm.
Visualizations
Signaling Pathways and Logical Relationships
Caption: CTP-mediated feedback inhibition in pyrimidine biosynthesis.
Experimental Workflow
References
- 1. Investigation of the mechanism of CTP synthetase using rapid quench and isotope partitioning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 4. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of Escherichia coli aspartate transcarbamylase by CTP and UTP: binding studies using continuous-flow dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allostery and cooperativity in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTP synthetase - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine-5'-triphosphate (CTP) disodium salt is a pivotal nucleotide essential for numerous fundamental cellular processes. As a high-energy molecule, it serves as a critical building block for the synthesis of ribonucleic acid (RNA) and is a key substrate in the biosynthesis of various phospholipids, which are integral components of cell membranes.[1][2][3] This technical guide provides an in-depth overview of the structure, physicochemical properties, and biological functions of CTP disodium salt. It details its role in key metabolic and signaling pathways, presents a standardized experimental protocol for its application in in vitro transcription, and offers visualizations to elucidate complex biological processes involving this vital nucleotide.
Chemical Structure and Properties
Cytidine-5'-triphosphate is a pyrimidine nucleoside triphosphate, composed of a cytosine base, a ribose sugar, and a triphosphate group attached to the 5' position of the ribose.[1][2] The disodium salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical assays and applications.
Chemical Identifiers
A summary of the key chemical identifiers for Cytidine-5'-triphosphate disodium salt is presented in Table 1.
| Identifier | Value | Reference(s) |
| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | [4][][6] |
| CAS Number | 36051-68-0 | [4][7][8] |
| Chemical Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [4][7][8] |
| Molecular Weight | 527.12 g/mol | [7][9] |
| Synonyms | CTP, 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt | [7][10] |
Physicochemical Properties
The key physicochemical properties are detailed in Table 2, highlighting its suitability for laboratory use.
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [10][11] |
| Melting Point | 215-218 °C | [11][12] |
| Solubility | Soluble in water (50 mg/mL); Slightly soluble in DMSO (45 mg/mL); Insoluble in ethanol, chloroform, and ether. | [9][11][13] |
| Stability | Hygroscopic. Stable for ≥ 4 years when stored at -20°C under desiccating conditions. | [8][11] |
| Storage | Store at -20°C. | [7][8][9] |
Biological Role and Significance
CTP is a cornerstone of cellular metabolism, playing indispensable roles in both anabolic and signaling pathways.
-
RNA Synthesis : As one of the four essential ribonucleoside triphosphates, CTP is a fundamental precursor for the synthesis of RNA by RNA polymerases during the process of transcription.[1][3]
-
Phospholipid Biosynthesis : CTP is crucial for the de novo synthesis of glycerophospholipids, such as phosphatidylcholine and phosphatidylethanolamine, via the Kennedy pathway.[1][3] It activates phosphocholine and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively. These intermediates are then transferred to diacylglycerol to form the final phospholipid products.
-
Protein and Lipid Glycosylation : It serves as a precursor for the synthesis of CMP-sialic acids, which are essential donor substrates for sialylation reactions, a critical post-translational modification of proteins and lipids.[2][8]
-
Energy Source : Similar to ATP, CTP is a high-energy molecule, though its role as a direct energy coupler is confined to a more specific set of metabolic reactions.[1][13]
-
Enzyme Regulation : CTP acts as an allosteric inhibitor of the enzyme aspartate carbamoyltransferase, a key regulatory step in the pyrimidine biosynthesis pathway, demonstrating a feedback inhibition mechanism.[1][13]
-
Cellular Signaling : CTP can act as an agonist for certain P2X purinergic receptors, which are ligand-gated ion channels involved in various physiological processes.[7][8][13]
Key Signaling and Metabolic Pathways
Pyrimidine Biosynthesis Pathway
CTP is the final product of the de novo pyrimidine biosynthesis pathway. Its synthesis is catalyzed by CTP synthetase, which aminates Uridine-5'-triphosphate (UTP) using glutamine as a nitrogen source. CTP itself regulates this pathway through feedback inhibition.
Figure 1. CTP synthesis and feedback inhibition.
Phosphatidylcholine Synthesis (Kennedy Pathway)
The Kennedy pathway is the primary route for phosphatidylcholine synthesis. CTP plays a critical role in the activation of phosphocholine.
Figure 2. Role of CTP in the Kennedy Pathway.
Experimental Protocols
CTP disodium salt is a standard reagent in molecular biology, particularly for in vitro transcription (IVT). The following protocol provides a general methodology for synthesizing RNA using T7 RNA polymerase.
In Vitro Transcription (IVT) using T7 RNA Polymerase
This protocol is for a standard 20 µL transcription reaction. Reactions can be scaled up as needed.
Materials:
-
Linearized DNA template (1 µg) with a T7 promoter
-
Nuclease-free water
-
10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Triphosphate (NTP) mix (100 mM stock of each ATP, GTP, CTP, UTP, pH 7.0)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit (spin column-based) or reagents for phenol:chloroform extraction and ethanol precipitation.
Procedure:
-
Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed. Adding components on ice can cause precipitation of the DNA template by spermidine in the buffer.
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
NTP Mix (25 mM each final): 2 µL of 100 mM stock
-
Linearized DNA template: X µL (0.5 - 1.0 µg)
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
-
Incubation: Mix the components gently by flicking the tube and briefly centrifuge to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also lead to more truncated products.
-
DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes. This step is crucial to remove the DNA template, which can interfere with downstream applications.
-
RNA Purification: Purify the synthesized RNA from the reaction mixture to remove enzymes, salts, and unincorporated NTPs. This can be achieved using several methods:
-
Spin Column Purification: Follow the manufacturer's protocol for an appropriate RNA cleanup kit. This method is fast and efficient for removing most contaminants.
-
Phenol:Chloroform Extraction & Ethanol Precipitation: a. Adjust the reaction volume to 100 µL with nuclease-free water. b. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly. c. Centrifuge at >12,000 x g for 5 minutes at 4°C. d. Carefully transfer the upper aqueous phase to a new tube. e. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of 100% cold ethanol. f. Mix and incubate at -20°C for at least 1 hour or -80°C for 30 minutes to precipitate the RNA. g. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA. h. Carefully discard the supernatant, wash the pellet with 500 µL of cold 70% ethanol, and centrifuge again for 5 minutes. i. Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm). Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
Figure 3. General experimental workflow for IVT.
Applications in Research and Drug Development
The fundamental role of CTP disodium salt in cellular processes makes it an invaluable tool in various research and development areas:
-
Molecular Biology Research : It is an essential reagent for in vitro transcription to produce mRNA for translation studies, sgRNAs for CRISPR-based gene editing, and RNA probes for hybridization assays.[2][10]
-
Pharmaceutical Development : CTP is crucial in the development and study of antiviral and anticancer therapies. Many nucleoside analog drugs function by competing with or inhibiting enzymes that utilize CTP and other nucleotides, thereby disrupting viral replication or cancer cell proliferation.[10]
-
Biotechnology : In the production of biopharmaceuticals, such as recombinant proteins and RNA-based therapeutics (e.g., mRNA vaccines), CTP is a key component in cell-free synthesis systems and cell culture media.[10]
-
Biochemical Research : It serves as a substrate in a multitude of enzymatic assays to study the kinetics and inhibition of enzymes involved in nucleic acid and phospholipid metabolism.[10][13]
Conclusion
This compound salt is a multi-functional nucleotide that is central to the flow of genetic information and the structural integrity of cellular membranes. Its well-characterized properties and critical biological roles make it an indispensable reagent for researchers and professionals in molecular biology, biochemistry, and pharmaceutical sciences. A thorough understanding of its function in pathways such as RNA synthesis and phospholipid metabolism is vital for advancing research in gene expression, cellular regulation, and the development of novel therapeutic agents.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 3. karger.com [karger.com]
- 4. RNAT7 < Lab < TWiki [barricklab.org]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. A robust and versatile method for production and purification of large-scale RNA samples for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.jp [promega.jp]
- 11. Template optimization for In Vitro Transcription [biosyn.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. T7 RNA Polymerase Protocol [promega.com]
The Central Role of Cytidine Triphosphate (CTP) in Phospholipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical mechanism of Cytidine Triphosphate (CTP) in the synthesis of phospholipids, essential components of cellular membranes. A comprehensive understanding of this process is paramount for research in cell biology, metabolic diseases, and the development of novel therapeutics. This document provides a detailed overview of the core biochemical pathways, quantitative data on enzyme kinetics, and explicit experimental protocols for studying these mechanisms.
Introduction: The Kennedy Pathway and the Pivotal Role of CTP
The de novo synthesis of the most abundant phospholipid in eukaryotic membranes, phosphatidylcholine (PC), is primarily governed by the Kennedy pathway, first elucidated by Eugene P. Kennedy.[1][2] This pathway is a cornerstone of membrane biogenesis and is essential for cell growth and survival.[1][3] CTP plays an indispensable role in this pathway, acting as an energy source for the activation of phosphocholine.[4][5] The central regulatory enzyme in this process is CTP:phosphocholine cytidylyltransferase (CCT), which catalyzes the rate-limiting step.[6][7]
The synthesis of CTP itself is a regulated process, catalyzed by CTP synthetase, which converts Uridine Triphosphate (UTP) to CTP.[8][9] The intracellular concentration of CTP is a key determinant of the rate of phospholipid synthesis, highlighting the interconnectedness of nucleotide and lipid metabolism.[8][10] Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved attractive targets for drug development.[11]
The Mechanism of CTP in Phosphatidylcholine Synthesis
The synthesis of phosphatidylcholine via the Kennedy pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum/nuclear membrane.[12][13]
-
Phosphorylation of Choline: The pathway begins with the phosphorylation of choline to phosphocholine by choline kinase (CK), utilizing a molecule of ATP.[1]
-
Activation of Phosphocholine by CTP: This is the critical, rate-limiting step catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). CCT utilizes a molecule of CTP to convert phosphocholine into cytidine diphosphate-choline (CDP-choline), releasing pyrophosphate (PPi).[1][4]
-
Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) or choline/ethanolaminephosphotransferase (CEPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, forming phosphatidylcholine (PC) and releasing cytidine monophosphate (CMP).[1][14]
Regulation of CTP:phosphocholine cytidylyltransferase (CCT) Activity
The activity of CCT is tightly regulated through multiple mechanisms, ensuring that phosphatidylcholine synthesis is coordinated with the cell's needs for membrane biogenesis and lipid homeostasis.
-
Amphitropism and Membrane Association: CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive form and a membrane-associated, active form.[6] The enzyme translocates from the nucleoplasm (in its inactive state) to the nuclear envelope and endoplasmic reticulum, where it becomes activated upon binding to membranes.[6][12] This translocation is triggered by an increase in the levels of fatty acids or diacylglycerol, or a decrease in phosphatidylcholine content within the membrane.[9][15]
-
Regulation by Lipids: The binding of CCT to membranes is mediated by its amphipathic helical domain.[6] The enzyme's activity is stimulated by lipids that induce curvature stress in the membrane, such as diacylglycerol and fatty acids.[3][16]
-
Phosphorylation: CCT activity is also regulated by phosphorylation. Phosphorylation of CCT, particularly within its regulatory domain, generally leads to a decrease in its membrane affinity and thus, a reduction in its activity.[9] Dephosphorylation promotes its association with membranes and subsequent activation.[9]
Quantitative Data
A precise understanding of the enzymatic reactions involved in CTP-dependent phospholipid synthesis requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters for the central enzymes, CTP synthetase and CCT.
Table 1: Kinetic Parameters of CTP Synthetase
| Organism/Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Allosteric Regulation | Reference |
| Saccharomyces cerevisiae (URA7-encoded) | ATP | - | - | Phosphorylation by PKA and PKC increases Vmax and decreases Km for ATP. | [3][17] |
| Saccharomyces cerevisiae (URA7-encoded) | UTP | - | - | Inhibited by CTP (increases cooperativity for UTP). | [3] |
| Human (in resting PBMCs) | UTP | 280 ± 310 | 83 ± 20 | - | [18] |
| Human (in activated PBMCs) | UTP | 230 ± 280 | 379 ± 90 | - | [18] |
| Lactococcus lactis | Glutamine | - | - | Activated by GTP. | [19] |
Note: Kinetic parameters can vary significantly depending on the specific assay conditions, purity of the enzyme, and the presence of allosteric effectors. The values presented here are indicative and sourced from the cited literature.
Table 2: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT)
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Condition | Reference |
| Rat Lung Microsomes | CTP | 0.99 | - | Basal | [1] |
| Rat Lung Microsomes | CTP | 0.33 | - | + 122 µM Oleate | [1] |
| Rat CCTα236 (truncated) | CTP | 4.07 | 3850 | - | [2] |
| Rat CCTα236 (truncated) | Phosphocholine | 2.49 | 3850 | - | [2] |
| Rat Type II Pneumonocytes | CTP | Lower in choline-depleted cells | - | Choline depletion | [20] |
Note: The Vmax of CCT is highly dependent on the presence of activating lipids. The data highlights the significant decrease in the Km for CTP in the presence of the fatty acid oleate, indicating an increased affinity for its substrate upon activation.
Table 3: Intracellular Nucleotide Concentrations
| Cell Type | CTP (μM) | UTP (μM) | ATP (mM) | Reference |
| General Eukaryotic Cells | - | - | 1-10 | [10][21] |
| Acute Myeloid Leukemia (AML) Blasts | Variable | - | - | [22] |
| Acute Lymphoblastic Leukemia (ALL) Blasts | Variable | - | - | [23] |
Note: Intracellular nucleotide concentrations can vary widely depending on the cell type, metabolic state, and stage of the cell cycle. The specific balance between CTP, UTP, and other nucleotides is crucial for the regulation of various metabolic pathways, including phospholipid synthesis.[10][21]
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships between molecules and experimental steps is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a general experimental workflow for studying CTP-dependent phospholipid synthesis.
The Kennedy Pathway for Phosphatidylcholine Synthesis
Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.
Regulation of CCT Activity
Caption: Regulation of CCT activity by membrane association and phosphorylation.
Experimental Workflow for CCT Activity Assay
Caption: General experimental workflow for a radioactive CCT activity assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CTP in phospholipid synthesis.
CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (Radiolabeling Method)
This protocol is adapted from established methods and measures the incorporation of radiolabeled phosphocholine into CDP-choline.[14]
Materials:
-
Cell lysate or purified CCT enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
10 mM Dithiothreitol (DTT)
-
10 mM CTP solution
-
10 mM Phosphocholine
-
[¹⁴C]-Phosphocholine (specific activity ~50-60 mCi/mmol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Activated charcoal slurry
-
Scintillation vials and scintillation cocktail
-
Bradford assay reagent for protein quantification
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate or purified enzyme solution using the Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL, add:
-
50 µL of 2x Reaction Buffer (100 mM Tris-HCl, pH 7.5)
-
10 µL of 100 mM MgCl₂
-
10 µL of 10 mM DTT
-
10 µL of 10 mM CTP
-
5 µL of 10 mM Phosphocholine
-
1 µL of [¹⁴C]-Phosphocholine
-
X µL of cell lysate or enzyme (e.g., 10-50 µg of protein)
-
Add nuclease-free water to a final volume of 100 µL.
-
-
Initiate Reaction: Vortex the tubes briefly and incubate at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.
-
Separate Product:
-
Add 200 µL of a 50% (w/v) activated charcoal slurry to each tube to bind the unreacted [¹⁴C]-phosphocholine.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Quantification:
-
Carefully transfer 200 µL of the supernatant (containing the [¹⁴C]-CDP-choline product) to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Calculation: Calculate the specific activity of CCT as nmol of CDP-choline formed per minute per mg of protein.
Quantification of Phospholipids by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the quantitative analysis of phospholipid species.[24]
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., deuterated phospholipid standards)
-
Chloroform
-
Methanol
-
0.1 M Citric Acid
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize cell or tissue samples in a suitable buffer.
-
Add a known amount of internal standard mixture to the homogenate.
-
Perform a Bligh-Dyer or Folch lipid extraction using a mixture of chloroform, methanol, and aqueous buffer (e.g., 0.1 M citric acid) to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample into the LC-MS system.
-
Separate the different phospholipid classes and molecular species using a suitable chromatography column (e.g., a C18 or HILIC column) and a gradient of mobile phases.
-
Detect and quantify the individual phospholipid species using the mass spectrometer in a targeted manner, such as Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to each phospholipid species based on their retention time and mass-to-charge ratio (m/z).
-
Normalize the abundance of each endogenous phospholipid to its corresponding internal standard.
-
Calculate the absolute or relative amounts of each phospholipid species.
-
Conclusion
The synthesis of phospholipids is a fundamental cellular process with CTP acting as a critical energetic and regulatory nexus. The Kennedy pathway, and specifically the CCT-catalyzed step, represents a key control point in maintaining membrane homeostasis. The intricate regulation of CCT by lipids and phosphorylation underscores the cell's ability to dynamically respond to its metabolic state. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this vital pathway, paving the way for new insights into cellular function and the development of targeted therapies for a range of diseases.
References
- 1. Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CTP synthetase - Wikipedia [en.wikipedia.org]
- 9. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] What Determines the Intracellular ATP Concentration | Semantic Scholar [semanticscholar.org]
- 11. sketchviz.com [sketchviz.com]
- 12. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Regulation of CTP: phosphocholine cytidylyltransferase activity by the physical properties of lipid membranes: an important role for stored curvature strain energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode [pubmed.ncbi.nlm.nih.gov]
- 19. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Intracellular cytarabine triphosphate production correlates to deoxycytidine kinase/cytosolic 5'-nucleotidase II expression ratio in primary acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Intracellular retention of cytarabine-triphosphate (Ara-CTP) in blasts of children with acute lymphoblastic leukemia. Correlation with clinical course parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
CTP involvement in protein glycosylation pathways
An In-depth Technical Guide to the Role of Cytidine Triphosphate (CTP) in Protein Glycosylation Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1] This process generates immense structural diversity, creating a complex "glycocode" that mediates a vast array of biological processes, from cell-cell recognition to immune responses. The biosynthesis of these intricate glycan structures depends on a steady supply of activated sugar donors, known as nucleotide sugars.
Cytidine triphosphate (CTP) is a key metabolite that stands at the crossroads of several major biosynthetic pathways, including nucleic acid synthesis, membrane phospholipid biogenesis, and, critically, protein glycosylation.[2][3] While not as broadly utilized as UDP- or GDP-linked sugars, CTP-dependent pathways are indispensable for specific, vital glycosylation events. This technical guide provides a detailed exploration of the core roles of CTP in protein glycosylation, focusing on the underlying biochemical pathways, quantitative data, and the experimental methodologies used to study these processes.
The Central Role of CTP in Sialylation
The most significant and direct role of CTP in protein glycosylation is in the synthesis of cytidine monophosphate-sialic acid (CMP-sialic acid) , the activated sugar nucleotide required for sialylation.[4] Sialic acids are typically found at the outermost (terminal) positions of both N-linked and O-linked glycans on cell surface and secreted glycoproteins.[4][5] This terminal positioning makes them key players in a multitude of recognition and signaling events.
The activation of free sialic acid (N-acetylneuraminic acid, Neu5Ac) is an essential prerequisite for its transfer onto a growing glycan chain. This activation step is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS) , which utilizes CTP as the high-energy donor of the cytidine monophosphate (CMP) moiety.[6] The reaction proceeds as follows:
Sialic Acid + CTP → CMP-Sialic Acid + PPi
This reaction, which occurs in the nucleus of vertebrate cells, is a critical control point in the sialylation pathway.[5][6] Once synthesized, CMP-sialic acid is transported into the Golgi apparatus, where sialyltransferases catalyze its transfer to the terminal galactose residues of glycoprotein and glycolipid glycan chains.[5] Interference with this activation step via CMAS deletion is embryonic lethal in mammals, highlighting its absolute necessity.[6]
Upstream Supply: The Role of CTP Synthase (CTPS)
The availability of CTP is a prerequisite for the CMAS reaction. The cellular pool of CTP is maintained primarily through the de novo synthesis pathway, catalyzed by the rate-limiting enzyme CTP Synthase (CTPS) .[7] This enzyme catalyzes the ATP-dependent conversion of uridine-5′-triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor.[2][7]
UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi
Given its central role, CTPS activity is tightly regulated to balance the cellular pools of pyrimidine and purine nucleotides.[7] The enzyme is allosterically activated by guanosine-5'-triphosphate (GTP) , which promotes the glutamine hydrolysis activity of the enzyme.[2][8] Conversely, the reaction product, CTP, acts as an allosteric feedback inhibitor.[7] This regulation ensures that CTP is synthesized in response to the cell's metabolic state and biosynthetic demands, including the demand for protein glycosylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to CTP's involvement in glycosylation pathways, extracted from relevant literature.
Table 1: Enzyme-Specific Activities for CTP-Related Synthesis
| Enzyme | Substrate | Specific Activity (U/mg) | Organism/System | Reference |
|---|---|---|---|---|
| EbPPK | CMP | 0.0169 | Erysipelotrichaceae bacterium | [9] |
| EbPPK | AMP | 21.1 | Erysipelotrichaceae bacterium | [9] |
| EbPPK | GMP | 0.315 | Erysipelotrichaceae bacterium | [9] |
| EbPPK | UMP | 0.177 | Erysipelotrichaceae bacterium | [9] |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. Data for EbPPK (a polyphosphate kinase) highlights the relative inefficiency of CMP phosphorylation compared to other nucleotides in this specific enzymatic system designed for in vitro cofactor regeneration.
Table 2: Metabolite Concentrations in a Transgenic Plant System
| Metabolite | Condition | Concentration | Organism | Reference |
|---|---|---|---|---|
| Neu5Ac | Expressing GNE & NANS | 1,275 nmol/g fresh weight | Arabidopsis thaliana | [10] |
| CMP-Neu5Ac | Expressing GNE, NANS & CMAS | 2.4 nmol/g fresh weight | Arabidopsis thaliana | [10] |
Note: This data demonstrates the successful engineering of the CTP-dependent sialic acid pathway in plants.
Table 3: Inhibitor Concentrations for CTP Synthase
| Enzyme | Inhibitor | IC₅₀ (µM) | Organism/System | Reference |
|---|---|---|---|---|
| TbCTPS | GTP | 460 | Trypanosoma brucei | [8] |
| TbCTPS | Guanosine | 380 | Trypanosoma brucei | [8] |
| TbCTPS | Caffeine | 480 | Trypanosoma brucei | [8] |
| TbCTPS | Uric Acid | 100 | Trypanosoma brucei | [8] |
Note: TbCTPS refers to CTP Synthase from Trypanosoma brucei. IC₅₀ values are for the ammonia-dependent activity of the enzyme.
Experimental Protocols
Detailed methodologies are essential for studying the role of CTP in glycosylation. Below are protocols for key assays.
Protocol 1: CTP Synthase (CTPS) Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the production of CTP from UTP, which is suitable for enzyme kinetics and inhibitor screening.[11][12]
Principle: The conversion of UTP to CTP results in an increase in absorbance at 291 nm. The rate of this increase is directly proportional to the CTPS activity.
Materials:
-
Purified CTPS enzyme
-
Reaction Buffer: 100 mM NaCl, 30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 mM GTP
-
Substrate Stock Solutions: 100 mM ATP, 100 mM UTP, 100 mM L-glutamine
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 291 nm
Methodology:
-
Prepare the reaction mixture in the plate/cuvette by combining the Reaction Buffer with ATP and UTP to final concentrations of 1 mM each.
-
For inhibitor studies, add the inhibitor compound at the desired concentration to the reaction mixture.
-
Add the purified CTPS enzyme to the mixture and incubate at 37°C for 15 minutes to allow for temperature equilibration and inhibitor binding.
-
Initiate the reaction by adding L-glutamine to a final concentration of 10 mM.
-
Immediately begin monitoring the absorbance at 291 nm at regular intervals (e.g., every 15 seconds) for a period of 10-20 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient difference between CTP and UTP at 291 nm.
Protocol 2: Sialyltransferase (ST) Coupled Enzyme Assay
This protocol details a universal coupled assay to measure the activity of CMP-dependent glycosyltransferases, such as sialyltransferases.[13]
Principle: The CMP released from the sialyltransferase reaction is converted to CTP in a series of coupled enzymatic reactions that ultimately consume NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Reaction 1 (Sialyltransferase): CMP-Sialic Acid + Acceptor → Sialyl-Acceptor + CMP
-
Reaction 2 (NMPK): CMP + ATP → CDP + ADP
-
Reaction 3 (PK): CDP + PEP → CTP + Pyruvate
-
Reaction 4 (LDH): Pyruvate + NADH → Lactate + NAD⁺
Materials:
-
Purified Sialyltransferase (ST) enzyme
-
Coupling Enzyme Mix: Nucleoside Monophosphate Kinase (NMPK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Reaction Buffer: Appropriate buffer for ST activity (e.g., 50 mM HEPES, pH 7.4)
-
Substrates: CMP-Sialic Acid, Glycan Acceptor (e.g., lactose)
-
Cofactors: ATP, Phosphoenolpyruvate (PEP), NADH
Methodology:
-
Prepare a master mix in a UV-transparent plate/cuvette containing Reaction Buffer, ATP, PEP, NADH, and the Coupling Enzyme Mix.
-
Add the glycan acceptor substrate to the master mix.
-
Add the purified ST enzyme to the mixture.
-
Initiate the reaction by adding the donor substrate, CMP-Sialic Acid.
-
Immediately begin monitoring the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation (decrease in A₃₄₀) is stoichiometric with the amount of CMP produced and is therefore a direct measure of ST activity.
Implications for Drug Development
The critical nature of CTP-dependent pathways in certain organisms makes them attractive targets for therapeutic intervention. For example, CTP synthase is a recognized target for the development of antiprotozoal agents against Trypanosoma brucei, the causative agent of African sleeping sickness.[8] Similarly, bacterial CTPS has been identified as a promising target for novel antibiotics.[11] Inhibiting CTPS depletes the cellular CTP pool, thereby disrupting not only nucleic acid synthesis but also essential modifications like glycosylation and phospholipid synthesis, leading to cell death. The development of species-specific inhibitors of CTPS is an active area of research, aiming to achieve targeted therapeutic effects with minimal off-target effects in the host.[12]
Conclusion
Cytidine triphosphate plays a highly specific yet indispensable role in protein glycosylation, primarily by serving as the activated donor for the synthesis of CMP-sialic acid. This function is fundamental to the process of sialylation, a terminal glycan modification with profound biological consequences. The synthesis of CTP itself, governed by the tightly regulated enzyme CTP synthase, provides the necessary substrate for this pathway. Understanding the biochemistry of these CTP-dependent processes, armed with robust quantitative data and detailed experimental protocols, provides researchers and drug development professionals with the foundational knowledge required to investigate and manipulate these critical cellular pathways for scientific and therapeutic advancement.
References
- 1. Glycosylation - Wikipedia [en.wikipedia.org]
- 2. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTP synthetase - Wikipedia [en.wikipedia.org]
- 8. Activation and inhibition of CTP synthase from Trypanosoma brucei, the causative agent of African sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 12. Filamentation and inhibition of prokaryotic CTP synthase with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1 - PMC [pmc.ncbi.nlm.nih.gov]
role of CTP in cellular signaling cascades
An In-Depth Technical Guide on the Core Role of Cytidine Triphosphate (CTP) in Cellular Signaling Cascades
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine Triphosphate (CTP) is an essential pyrimidine nucleotide critical for the synthesis of RNA, DNA, and complex lipids. While not a canonical signaling molecule in the same vein as ATP or GTP, CTP plays a profound and indispensable role in cellular signaling cascades. Its influence is primarily exerted through the tight regulation of its own biosynthesis and its function as a critical substrate for pathways that generate signaling molecules and build cellular infrastructure. The enzyme CTP synthase (CTPS), which catalyzes the final rate-limiting step in CTP de novo synthesis, acts as a central hub that integrates metabolic status with signaling pathways controlling cell growth, proliferation, and lipid homeostasis. This guide provides a detailed examination of the mechanisms by which CTP influences cellular signaling, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways involved.
Introduction to CTP Metabolism and Signaling
Cytidine Triphosphate (CTP) is a high-energy molecule fundamental to numerous metabolic reactions.[1] Beyond its role as a building block for nucleic acids, CTP is a key precursor in the synthesis of all membrane phospholipids and is involved in protein glycosylation.[1][2] Cellular CTP pools are the smallest among all nucleotides, necessitating stringent regulation of its synthesis to meet metabolic demands, particularly in rapidly proliferating cells like activated lymphocytes and cancer cells.[1] This regulation of CTP availability, primarily at the level of CTP synthase (CTPS), is deeply intertwined with cellular signaling networks, making CTPS a critical control point and an attractive therapeutic target.[1][3]
CTP Biosynthesis and Its Regulation: A Signaling Nexus
CTP is produced through two main routes: the de novo pathway and the salvage pathway. The de novo pathway, which is the primary source in most proliferating cells, culminates in the conversion of Uridine Triphosphate (UTP) to CTP.[1][4] This reaction is catalyzed by the highly conserved, glutamine-dependent enzyme CTP synthase (CTPS).[5]
The regulation of CTPS is multi-layered and serves as a key intersection of metabolic and signaling inputs:
-
Allosteric Regulation: CTPS activity is allosterically activated by Guanosine Triphosphate (GTP), a mechanism that helps balance the cellular pools of purine and pyrimidine nucleotides.[4][6] Conversely, the enzyme is subject to feedback inhibition by its own product, CTP, which competes with the substrate UTP.[2][7]
-
Regulation by Phosphorylation: In eukaryotes, CTPS activity is modulated by post-translational modification. In Saccharomyces cerevisiae, phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC) stimulates enzyme activity.[2] This directly links major signaling cascades, such as the Ras/cAMP pathway, to pyrimidine biosynthesis.[2]
-
Regulation by Oligomerization: CTPS exists in a dynamic equilibrium between inactive dimers and active tetramers, a process promoted by its substrates (ATP and UTP).[7] Furthermore, CTPS can polymerize into large-scale filamentous structures known as cytoophidia, which is believed to be an additional layer of regulation, potentially by sequestering the enzyme in an inactive state to modulate CTP levels.[4][8][9]
References
- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CTP synthetase - Wikipedia [en.wikipedia.org]
- 5. EC 6.3.4.2 [iubmb.qmul.ac.uk]
- 6. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Cytidine-5'-triphosphate Disodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cytidine-5'-triphosphate (CTP) disodium salt, a critical nucleotide for numerous biological processes. This document details its chemical properties, purity specifications, and significant roles in cellular signaling, alongside detailed experimental protocols for its application and analysis.
Core Properties and Specifications
Cytidine-5'-triphosphate disodium salt is a vital precursor in the synthesis of RNA and a key molecule in the formation of various phospholipids.[1] Its purity and precise characterization are paramount for reliable and reproducible experimental outcomes.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound salt |
| Synonyms | 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt[1] |
| CAS Number | 36051-68-0[1][2][3][4], 81012-87-5[1] (anhydrous); 652154-13-7 (hydrate)[5][6] |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃[1][2][3] |
| Molecular Weight | 527.12 g/mol (anhydrous basis)[4][6][7] |
Purity and Physical Data
The purity of commercially available CTP disodium salt is typically assessed by High-Performance Liquid Chromatography (HPLC).
| Parameter | Specification Range |
| Purity (HPLC) | ≥90% to >99%[3][4][6][7] |
| Appearance | White to pale cream powder or crystalline powder[1][2] |
| Storage Conditions | -20°C, under desiccating conditions[1][3] |
Role in Cellular Signaling Pathways
CTP is a fundamental molecule in several key metabolic and signaling pathways, primarily in the biosynthesis of phospholipids and as a ligand for purinergic receptors.
Phospholipid Biosynthesis
CTP is essential for the synthesis of membrane phospholipids.[2] It serves as the direct precursor for energy-rich intermediates required for the formation of major phospholipids.[2] The synthesis pathways involve the formation of CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine from CTP.[2][3]
P2X Receptor Signaling
While ATP is the primary endogenous agonist for P2X receptors, a family of ligand-gated ion channels, CTP can also act as a partial agonist at some P2X receptor subtypes.[1] The activation of these receptors by nucleotides leads to the opening of a non-selective cation channel, resulting in membrane depolarization and an increase in intracellular calcium.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method allows for the quantification of CTP and the detection of related impurities such as Cytidine-5'-diphosphate (CDP) and Cytidine-5'-monophosphate (CMP).
Methodology:
-
Column: Anion-exchange column (e.g., WAX-1) or a reverse-phase C18 column.[8][9]
-
Mobile Phase: A gradient of a low concentration acid (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile).[10] Isocratic methods with a simple mobile phase of acetonitrile and water with a formic acid buffer have also been described.
-
Flow Rate: Typically 1.0 ml/min.
-
Detection: UV absorbance at 260 nm or 270 nm.[8]
-
Sample Preparation: Dissolve the CTP disodium salt in ultrapure water or a suitable buffer to a known concentration.
-
Standard Preparation: Prepare standard solutions of CTP, CDP, and CMP of known concentrations to generate a calibration curve.
-
Analysis: Inject the sample and standards onto the column. The retention times for CMP, CDP, and CTP will be distinct, allowing for their separation and quantification.[8]
In Vitro Transcription
CTP is a necessary component of the nucleotide mix for the synthesis of RNA from a DNA template using bacteriophage RNA polymerases (e.g., T7, SP6, T3).
Methodology:
-
Template DNA: Linearized plasmid DNA or a PCR product containing the desired sequence downstream of a T7, SP6, or T3 promoter.
-
Reaction Mix Preparation: In an RNase-free tube, combine the following components on ice:
-
RNase-free water
-
10x Transcription Buffer
-
100 mM DTT
-
Ribonucleoside Triphosphate (rNTP) mix (containing ATP, GTP, CTP, and UTP, each at a final concentration of 4 mM).
-
RNase Inhibitor
-
Template DNA
-
T7, SP6, or T3 RNA Polymerase
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-6 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 30 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable method such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based purification kit.
-
Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to verify its size and integrity.
Luminometry-Based CTP Quantification Assay
This assay utilizes the firefly luciferase system for the sensitive detection of CTP in biological samples. The principle involves the enzymatic removal of other nucleotides followed by the conversion of CTP to ATP, which is then measured by the light-producing reaction of luciferase.
Methodology:
-
Sample Preparation: Prepare cell or tissue extracts.
-
Removal of Interfering Nucleotides: Incubate the sample with a mixture of enzymes such as 3-phosphoglycerate kinase, hexokinase, and glucose-6-phosphate dehydrogenase to remove existing ATP, GTP, and UTP.
-
Conversion of CTP to ATP: Add enzymes that can convert CTP to ATP.
-
Luciferase Reaction: Add a firefly luciferase/luciferin reagent to the sample. The ATP generated from CTP will drive the light-producing reaction.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the initial CTP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of CTP to quantify the amount in the samples.
References
- 1. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
The Final Step of Pyrimidine Biosynthesis: A Technical Guide to the Conversion of UTP to CTP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of Cytidine Triphosphate (CTP) from Uridine Triphosphate (UTP). This critical enzymatic step is the final and rate-limiting reaction in the de novo pyrimidine nucleotide biosynthetic pathway, essential for the synthesis of DNA, RNA, and phospholipids.[1][2][3] The enzyme responsible for this conversion, CTP synthase (CTPS), is a key regulator of cellular nucleotide pools and a validated target for the development of therapeutics against cancer and infectious diseases.[4]
The Core Reaction: From Uracil to Cytosine
The synthesis of CTP from UTP is a complex enzymatic reaction catalyzed by CTP synthase (EC 6.3.4.2).[1] The overall reaction is as follows:
UTP + ATP + Glutamine + H₂O → CTP + ADP + Glutamate + Pi
This process involves the ATP-dependent amination of the C4 position of the uracil ring of UTP to produce the cytosine ring of CTP.[1] The reaction is a convergence of two half-reactions occurring in distinct domains of the enzyme: a synthase domain and a glutamine amidotransferase (GAT) domain.[1]
The reaction mechanism proceeds through several key steps:
-
Phosphorylation of UTP: In the synthase domain, ATP phosphorylates the C4 oxygen of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate.[1]
-
Glutamine Hydrolysis: Concurrently, in the GAT domain, a molecule of glutamine is hydrolyzed to glutamate and ammonia (NH₃).[4]
-
Ammonia Channeling: The liberated ammonia is then channeled through the interior of the enzyme from the GAT domain to the synthase domain.[1][4] This intramolecular channeling is a crucial feature, protecting the reactive ammonia from the aqueous solvent and increasing its local concentration at the active site.
-
Amination of the Intermediate: The channeled ammonia acts as a nucleophile, attacking the C4 position of the 4-phosphoryl-UTP intermediate and displacing the phosphate group to form CTP.[1]
The Architect of CTP Synthesis: CTP Synthase
CTP synthase is a highly regulated, oligomeric enzyme. In its active form, it exists as a homotetramer, formed by the association of two inactive dimers.[1][3] This oligomerization is induced by the binding of its substrates, ATP and UTP.[3] Each monomer of CTP synthase is comprised of two principal domains:
-
The N-terminal synthase domain: This domain houses the binding sites for ATP and UTP and is responsible for the phosphorylation of UTP and the final amination step.
-
The C-terminal glutamine amidotransferase (GAT) domain: This domain is responsible for hydrolyzing glutamine to provide the ammonia required for the amination reaction.
In humans, two isozymes of CTP synthase exist, CTPS1 and CTPS2, which share significant sequence homology but exhibit different regulatory properties and tissue-specific expression patterns.[1][2]
Orchestrating CTP Production: Regulation of CTP Synthase
The activity of CTP synthase is meticulously controlled through multiple layers of regulation to ensure a balanced supply of pyrimidine nucleotides for cellular needs.
Allosteric Regulation
-
GTP Activation: Guanosine triphosphate (GTP) acts as an allosteric activator of CTP synthase.[1][2] GTP binding to a site distinct from the active site promotes a conformational change that enhances the glutaminase activity of the GAT domain, thereby increasing the overall rate of CTP synthesis.[4] This mechanism serves to balance the pools of purine and pyrimidine nucleotides.
-
CTP Feedback Inhibition: The end-product of the reaction, CTP, acts as a feedback inhibitor.[1][2] CTP binds to the synthase domain and competes with UTP binding, thus downregulating its own production when cellular levels are sufficient.
Oligomerization
The transition from an inactive dimer to an active tetramer is a key regulatory step.[3] The binding of the substrates ATP and UTP promotes the formation of the active tetrameric complex, effectively switching the enzyme "on" when the building blocks for CTP synthesis are available.
Phosphorylation
In eukaryotes, CTP synthase activity is further modulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation of specific serine residues on human CTPS1 and CTPS2 has been shown to inhibit enzyme activity, adding another layer of control in response to cellular signaling pathways.[1]
Supramolecular Assembly: The Cytoophidium
A fascinating aspect of CTP synthase regulation is its ability to assemble into large, filamentous structures known as cytoophidia (from the Greek "cyto" for cell and "ophis" for snake). This filament formation is an evolutionarily conserved phenomenon observed from bacteria to humans. The assembly into cytoophidia is thought to represent a mechanism for enzyme storage and regulation, where the enzyme can be sequestered in an inactive or less active state and rapidly released upon demand.
Quantitative Insights: CTP Synthase Kinetics
The enzymatic activity of CTP synthase has been characterized in various organisms. The Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for its substrates and the activation constants (KA) for its allosteric activator provide valuable insights into its function.
| Organism/Enzyme | Ligand | Km/KA (µM) | kcat (s⁻¹) | Notes |
| Escherichia coli | UTP | 230 | 8.3 | In the presence of saturating ATP and glutamine. |
| ATP | 160 | - | ||
| Glutamine | 180 | - | ||
| GTP (KA) | 20 | - | Allosteric activator. | |
| Human CTPS1 | UTP | 280 ± 310 | - | Measured in lysates of resting peripheral blood mononuclear cells.[5] |
| Human CTPS1 | UTP | 230 ± 280 | - | Measured in lysates of activated peripheral blood mononuclear cells.[5] |
Note: Kinetic parameters can vary significantly depending on the specific experimental conditions, including pH, temperature, and the concentrations of other substrates and effectors.
Experimental Corner: Assaying CTP Synthase Activity
Several methods are employed to measure the enzymatic activity of CTP synthase. The choice of assay depends on the specific research question, available equipment, and the required sensitivity.
Spectrophotometric Assay
This continuous assay is based on the difference in the molar extinction coefficients of UTP and CTP at specific wavelengths. The formation of CTP from UTP leads to an increase in absorbance at 291 nm.
Principle: The conversion of the uracil ring to a cytosine ring results in a change in the UV absorbance spectrum.
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 8.0), MgCl₂, ATP, UTP, GTP, and glutamine.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a purified CTP synthase enzyme or cell lysate.
-
Monitor the increase in absorbance at 291 nm over time using a spectrophotometer.
-
Calculate the rate of CTP formation using the change in absorbance and the differential molar extinction coefficient between CTP and UTP at 291 nm.
High-Performance Liquid Chromatography (HPLC) Assay
This endpoint assay provides a direct and accurate measurement of the concentrations of both the substrate (UTP) and the product (CTP).
Principle: Anion-exchange or reverse-phase HPLC is used to separate and quantify the nucleotides in the reaction mixture.
Protocol Outline:
-
Perform the enzymatic reaction as described for the spectrophotometric assay for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Centrifuge the mixture to remove precipitated protein.
-
Inject a known volume of the supernatant onto an HPLC column.
-
Separate the nucleotides using an appropriate gradient of a buffer system (e.g., ammonium phosphate).
-
Detect the nucleotides by their UV absorbance at a suitable wavelength (e.g., 260 nm or 271 nm).
-
Quantify the amounts of UTP and CTP by comparing their peak areas to those of known standards.
Radioisotopic Assay
This highly sensitive endpoint assay utilizes radiolabeled substrates to trace the formation of the product.
Principle: A radiolabeled substrate, such as [³H]UTP or [¹⁴C]UTP, is used, and the formation of the radiolabeled product, [³H]CTP or [¹⁴C]CTP, is measured.
Protocol Outline:
-
Set up the reaction mixture with a radiolabeled UTP substrate.
-
After a defined incubation period, stop the reaction.
-
Separate the radiolabeled UTP and CTP using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.
-
Visualize and quantify the radioactive spots or peaks using autoradiography, a phosphorimager, or liquid scintillation counting.
-
Calculate the amount of CTP formed based on the radioactivity incorporated into the CTP fraction.
Visualizing the Pathway and Processes
To provide a clearer understanding of the CTP biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.
CTP Biosynthesis Pathway
Caption: The enzymatic conversion of UTP to CTP by CTP synthase.
Experimental Workflow for HPLC-based CTP Synthase Assay
Caption: A typical workflow for measuring CTP synthase activity using HPLC.
Concluding Remarks
The biosynthesis of CTP from UTP is a fundamental process in cellular metabolism, tightly regulated to meet the demands for nucleic acid and lipid synthesis. The central enzyme, CTP synthase, with its complex allosteric and structural regulation, presents a compelling target for therapeutic intervention. A thorough understanding of its biochemical properties and the availability of robust experimental assays are crucial for advancing research in this area and for the development of novel drugs targeting this essential pathway.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 3. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription Using CTP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing in vitro transcription (IVT) to synthesize RNA molecules using Cytidine 5'-triphosphate (CTP) disodium salt. The following sections cover the preparation of reagents, the transcription reaction, and post-reaction purification steps. Additionally, troubleshooting guidance and key quantitative parameters are summarized for ease of use.
Introduction to In Vitro Transcription
In vitro transcription is a fundamental molecular biology technique used to synthesize RNA molecules from a linear DNA template outside of a living cell.[1][] This process is catalyzed by a DNA-dependent RNA polymerase, typically from a bacteriophage such as T7, T3, or SP6.[][3] The resulting RNA transcripts have a wide range of applications, including their use as templates for in vitro translation, functional and structural studies of RNA, and the production of mRNA for vaccines and therapeutics.[1][]
The key components of an IVT reaction include a linearized DNA template containing the promoter sequence for the chosen RNA polymerase, all four ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP), an appropriate buffer system with magnesium ions, and the RNA polymerase itself.[] CTP disodium salt is a common form of cytidine triphosphate used in these reactions.[4][5]
Preparation of Reagents
Proper preparation of reagents is critical for a successful in vitro transcription reaction. An RNase-free environment must be maintained throughout the process to prevent RNA degradation.[1][6]
Preparation of 100 mM CTP Disodium Salt Stock Solution
Ribonucleotide solutions are typically acidic and require pH adjustment to a neutral range (pH 7-8) for optimal polymerase activity.[7]
Materials:
-
CTP disodium salt (powder form)[5]
-
Nuclease-free water
-
1 M NaOH solution
-
pH indicator strips or a pH meter
Procedure:
-
Accurately weigh out a specific amount of CTP disodium salt powder (e.g., 100 mg) into a nuclease-free microcentrifuge tube.[7]
-
To determine the volume of nuclease-free water needed to achieve a 100 mM solution, use the molecular weight provided by the manufacturer. For CTP disodium salt with a molecular weight of 527.12 g/mol , the calculation for 100 mg is as follows:
-
Moles of CTP = 0.1 g / 527.12 g/mol ≈ 0.0001897 moles
-
Volume for 100 mM solution = 0.0001897 moles / 0.1 mol/L = 0.001897 L or 1897 µL.[7]
-
-
Initially, add a smaller volume of nuclease-free water (e.g., 1300 µL) to the tube to allow for volume changes during pH adjustment.[7]
-
Vortex the tube to dissolve the CTP powder and place it on ice.[7]
-
Measure the pH of the solution. It will likely be in the acidic range of pH 2-5.[7]
-
Gradually add small volumes of 1 M NaOH (e.g., 5-20 µL at a time) and vortex. Measure the pH after each addition until it reaches the desired range of 7.0-8.0.[7]
-
Once the target pH is reached, add nuclease-free water to bring the final volume to the calculated amount (e.g., 1898 µL).[7]
-
Aliquot the 100 mM CTP solution into smaller volumes and store at -20°C to avoid multiple freeze-thaw cycles.[4]
The same procedure should be followed for the preparation of ATP, GTP, and UTP stock solutions from their respective salt forms.
In Vitro Transcription Protocol
This protocol provides a standard setup for an in vitro transcription reaction. The volumes and concentrations of reagents may require optimization depending on the specific template and desired yield.
Experimental Workflow
Caption: A general workflow for in vitro transcription.
Reaction Components and Setup
The following table outlines the components for a standard 20 µL in vitro transcription reaction.
| Component | Stock Concentration | Final Concentration | Volume for 20 µL Reaction |
| Nuclease-Free Water | - | - | To 20 µL |
| 5x Transcription Buffer | 5x | 1x | 4 µL |
| ATP, GTP, UTP, CTP Mix | 10 mM each | 1 mM each | 2 µL |
| Linearized DNA Template | 0.5 µg/µL | 25 ng/µL | 1 µL (500 ng) |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |
| Total Volume | 20 µL |
Note: The optimal concentration of the DNA template may vary. For short transcripts, a higher molar concentration of the template can increase yields.[8] The concentration of each NTP should be at least 12 µM to avoid premature termination.[1][9]
Reaction Protocol
-
Thaw all reagents on ice. Vortex the NTP solutions briefly before use.[4]
-
In a nuclease-free microcentrifuge tube on ice, combine the reaction components in the order listed in the table above. Add the RNA polymerase last.[6]
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 hours. Incubation times can range from 3 to 6 hours, and in some cases, overnight incubation may be beneficial.[6][10][11] Increasing the temperature to 42°C may enhance the yield for some templates.[6][8] After about 15 minutes, the solution may become turbid, which is an indication of successful RNA synthesis and precipitation.[6]
Post-Transcription Procedures
DNase Treatment
To remove the DNA template, it is essential to treat the reaction mixture with DNase I.
-
Add 1 µL of RNase-free DNase I (e.g., TURBO DNase) to the 20 µL transcription reaction.[10]
-
Mix gently and incubate at 37°C for 15-30 minutes.[10]
RNA Purification
The synthesized RNA can be purified using various methods, including phenol-chloroform extraction followed by ethanol precipitation or using a column-based RNA cleanup kit.
Phenol-Chloroform Extraction and Ethanol Precipitation:
-
Add 80 µL of nuclease-free water and 100 µL of acid-phenol:chloroform to the DNase-treated reaction.[10]
-
Vortex thoroughly and centrifuge at high speed for 5 minutes.[10]
-
Carefully transfer the upper aqueous phase to a new tube.[10]
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.
-
Mix and incubate at -80°C for at least 15 minutes or at -20°C overnight.[10]
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.[10]
-
Carefully remove the supernatant without disturbing the pellet.
-
Wash the pellet with 200 µL of cold 70% ethanol and centrifuge for 5 minutes.[10]
-
Remove the supernatant and air-dry the pellet for a few minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.[10]
Column-Based Purification:
Follow the manufacturer's instructions for the specific RNA cleanup kit being used. These kits are generally faster and can provide high-purity RNA.
Quality Control and Storage
The concentration and purity of the synthesized RNA can be determined by UV spectrophotometry (measuring absorbance at 260 nm and 280 nm). The integrity of the transcript should be assessed by running an aliquot on a denaturing agarose or polyacrylamide gel.
Store the purified RNA at -80°C for long-term storage.[6][10]
Troubleshooting
The following table summarizes common issues encountered during in vitro transcription and their potential solutions.
| Problem | Possible Cause | Solution |
| No or Low RNA Yield | Impure or degraded DNA template | Purify the DNA template again.[1][9] |
| RNase contamination | Maintain a strict RNase-free environment; add RNase inhibitor.[6][9] | |
| Inactive RNA polymerase | Use a fresh aliquot of enzyme; include a positive control.[9] | |
| Incorrect Transcript Size (Shorter) | Premature termination due to low NTP concentration | Increase the concentration of the limiting NTP.[9][12] |
| GC-rich template sequence | Decrease the reaction temperature to 30°C.[9] | |
| Incorrect Transcript Size (Longer) | Incomplete linearization of the DNA template | Ensure complete digestion of the plasmid by checking on an agarose gel.[9] |
| Template has 3' overhangs | Use a restriction enzyme that generates 5' overhangs or blunt ends.[9] |
Signaling Pathways and Logical Relationships
The logical flow of troubleshooting an in vitro transcription experiment can be visualized as follows:
Caption: Troubleshooting logic for in vitro transcription.
References
- 1. promegaconnections.com [promegaconnections.com]
- 3. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 4. neb.com [neb.com]
- 5. Cytidine 5 -triphosphatedisodium salt, Sigma-Aldrich [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. rNTPs Stock Preparation / IVT Standard Reaction [protocols.io]
- 8. Template optimization for In Vitro Transcription [biosyn.com]
- 9. go.zageno.com [go.zageno.com]
- 10. wtrfujii.com [wtrfujii.com]
- 11. protocols.io [protocols.io]
- 12. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Optimal CTP Concentration in T7 RNA Polymerase-Mediated In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
T7 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its promoter sequence. This enzyme is a cornerstone of molecular biology for the in vitro synthesis of RNA. Applications for the resulting RNA transcripts are diverse, including the production of mRNA for vaccines and therapeutics, functional RNAs like ribozymes and aptamers, and probes for hybridization-based assays. The yield and quality of the synthesized RNA are critically dependent on the optimization of reaction components, among which the concentration of ribonucleoside triphosphates (NTPs), including Cytidine Triphosphate (CTP), plays a pivotal role. This document provides detailed application notes and protocols to guide researchers in determining the optimal CTP concentration for their specific in vitro transcription (IVT) needs.
Role of CTP and Other NTPs in In Vitro Transcription
During transcription, T7 RNA polymerase catalyzes the formation of phosphodiester bonds between NTPs, using a DNA template as a guide. CTP, along with ATP, GTP, and UTP, are the fundamental building blocks for the nascent RNA molecule. While equimolar concentrations of all four NTPs are a common starting point, the optimal concentration of each can vary depending on the specific application, the sequence of the template DNA, and the desired yield and purity of the RNA product.
Notably, T7 RNA polymerase displays a strong preference for GTP as the initiating nucleotide. This preference is attributed to favorable interactions within the enzyme's active site that stabilize the initiation complex. This inherent bias can influence the optimal relative concentrations of the other NTPs.
Optimizing CTP Concentration: Key Considerations
The optimal CTP concentration is a balance between maximizing RNA yield and maintaining transcriptional fidelity.
-
Standard IVT Reactions: For many routine applications, a CTP concentration in the range of 0.5 mM to 2 mM, as part of an equimolar NTP mix, is sufficient.
-
High-Yield mRNA Synthesis: For applications demanding large quantities of RNA, such as mRNA vaccine production, increasing the concentration of all NTPs, including CTP, up to 4 mM each can significantly boost yields. However, it is crucial to adjust the magnesium chloride (MgCl₂) concentration accordingly, as Mg²⁺ ions are essential for enzymatic activity and form complexes with NTPs.
-
Specific Research Applications: In certain experimental setups, such
Application Notes and Protocols for CTP Analogs in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is an essential nucleotide involved in a myriad of cellular processes, including DNA and RNA synthesis, phospholipid metabolism, and protein glycosylation.[1] Consequently, the enzymes that utilize CTP are critical targets for therapeutic intervention. X-ray crystallography provides an unparalleled view of the three-dimensional structures of these enzymes, offering a roadmap for structure-based drug design. However, the inherent instability and rapid hydrolysis of CTP can impede the formation of high-quality crystals of protein-CTP complexes. To overcome this challenge, researchers utilize CTP analogs that mimic the natural substrate but exhibit greater stability or inhibitory properties.
These application notes provide a comprehensive overview of the use of CTP analogs in X-ray crystallography, detailing their properties, applications, and protocols for co-crystallization.
Featured CTP Analogs for X-ray Crystallography
A variety of CTP analogs have been developed to probe the structure and function of CTP-dependent enzymes. These can be broadly categorized as non-hydrolyzable analogs, which are resistant to enzymatic cleavage, and inhibitory analogs, which block the enzyme's active site.
Non-Hydrolyzable CTP Analogs
These analogs are invaluable for capturing the pre-hydrolysis or substrate-bound state of an enzyme.
-
Cytidine 5'-(γ-thio)triphosphate (CTPγS): This analog incorporates a sulfur atom in place of an oxygen atom on the γ-phosphate, rendering the terminal phosphate bond resistant to hydrolysis by many enzymes.[2] CTPγS is widely used to stabilize protein-nucleotide complexes for structural studies.[2][3]
Inhibitory CTP Analogs
These analogs are crucial for understanding the mechanisms of enzyme inhibition and for the development of novel therapeutics.
-
Gemcitabine-5'-triphosphate (dF-dCTP): The active triphosphate form of the anticancer drug gemcitabine, dF-dCTP, is a potent inhibitor of CTP synthetase.[4][5] It acts as a competitive inhibitor, binding to the active site and preventing the synthesis of CTP.[6] Structural studies of CTP synthetase in complex with dF-dCTP have provided critical insights for the design of next-generation inhibitors.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the featured CTP analogs, providing a basis for experimental design and comparison.
| CTP Analog | Target Enzyme | Binding Affinity (Kd/Ki/IC50) | PDB ID(s) of Complex | Crystallographic Resolution (Å) | Reference(s) |
| CTPγS | Myxococcus xanthus ParB | Not explicitly reported, but shown to promote stable complex formation | Not available in complex with CTPγS in searched articles | Not applicable | [7] |
| dF-dCTP (Gemcitabine-5'-triphosphate) | Escherichia coli CTP Synthetase | IC50 ~ 1.2 µM | 8FV8, 8FV9, 8FVA | 2.3, 2.1, 2.1 | [4] |
| CTP | Escherichia coli CTP Synthetase | Apparent affinity ~80-fold lower than dF-dCTP | 8FVB | 2.0 | [4] |
| 2'-ribo-F-dCTP | Escherichia coli CTP Synthetase | Not explicitly reported | 8FV6 | 2.0 | [4] |
| 2'-arabino-F-CTP | Escherichia coli CTP Synthetase | Not explicitly reported | 8FV7 | 2.4 | [4] |
Signaling and Metabolic Pathways Involving CTP
Understanding the biological context of CTP is crucial for interpreting structural data. Below are diagrams of key pathways involving CTP.
De Novo Pyrimidine Biosynthesis Pathway
This pathway illustrates the synthesis of CTP from basic precursors, highlighting the central role of CTP synthetase.[8][9]
ParABS System for Bacterial Chromosome Segregation
The ParABS system is a key player in bacterial chromosome segregation, where the CTPase activity of ParB is essential for proper function.[10][11][12]
Experimental Protocols
General Considerations for Co-crystallization with CTP Analogs
Successful co-crystallization of a protein with a CTP analog requires careful optimization of several parameters.
-
Protein Purity and Concentration: The target protein should be of high purity (>95%) and concentrated to an appropriate level, typically 5-20 mg/mL.
-
Ligand Concentration: The CTP analog should be in molar excess relative to the protein to ensure saturation of the binding site. A 5- to 10-fold molar excess is a good starting point.[1][13] For weakly binding analogs, a higher excess may be necessary.
-
Incubation: The protein and CTP analog should be incubated together prior to setting up crystallization trials to allow for complex formation. Incubation times can range from 30 minutes to several hours at 4°C.
-
Crystallization Screening: A wide range of crystallization conditions should be screened using commercially available or custom-made screens.[14][15][16] Sparse matrix screens are a good starting point for identifying initial crystallization hits.
Protocol 1: Co-crystallization of a CTPase with CTPγS
This protocol provides a general framework for the co-crystallization of a CTP-dependent enzyme with the non-hydrolyzable analog CTPγS.
Materials:
-
Purified protein (e.g., ParB) at 10-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
CTPγS stock solution (100 mM in water, pH 7.0).
-
Crystallization screening kits (e.g., Hampton Research Crystal Screen™, Molecular Dimensions JCSG+™).
-
Crystallization plates (e.g., 96-well sitting drop or 24-well hanging drop).
Procedure:
-
Complex Formation:
-
On ice, mix the purified protein with CTPγS to a final molar ratio of 1:10 (protein:CTPγS). For example, to 9 µL of a 10 mg/mL protein solution, add 1 µL of 10 mM CTPγS (assuming a protein molecular weight of ~50 kDa, this gives a significant molar excess).
-
Incubate the mixture on ice for 1 hour to allow for complex formation.
-
-
Crystallization Setup (Sitting Drop Vapor Diffusion):
-
Using a robotic or manual liquid handler, dispense 100 µL of the crystallization screen solutions into the reservoirs of a 96-well sitting drop plate.
-
In the drop wells, mix 200 nL of the protein-CTPγS complex with 200 nL of the corresponding reservoir solution.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Monitoring and Optimization:
-
Monitor the drops for crystal growth regularly over several days to weeks.
-
Once initial crystals are obtained, optimize the conditions by varying the precipitant concentration, pH, and temperature to improve crystal size and quality.
-
Protocol 2: Co-crystallization of CTP Synthetase with dF-dCTP
This protocol outlines a method for co-crystallizing CTP synthetase with its potent inhibitor, gemcitabine-5'-triphosphate (dF-dCTP).
Materials:
-
Purified CTP synthetase at 5-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP).
-
dF-dCTP stock solution (10 mM in water, pH 7.0).
-
Crystallization screening kits.
-
Crystallization plates.
Procedure:
-
Complex Formation:
-
Mix purified CTP synthetase with dF-dCTP to a final molar ratio of 1:5 (protein:dF-dCTP).
-
Incubate the mixture at 4°C for 30 minutes.
-
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well hanging drop plate.
-
On a siliconized cover slip, mix 1 µL of the protein-dF-dCTP complex with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
Incubate the plate at a controlled temperature (e.g., 18°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly inspect the drops for the appearance of crystals.
-
Optimize promising conditions by fine-tuning the concentrations of the precipitant and buffer components.
-
Experimental Workflow for CTP Analog Crystallography
The following diagram illustrates the general workflow for a typical X-ray crystallography project involving CTP analogs.
Conclusion
CTP analogs are indispensable tools for the structural biologist. By providing stable mimics of the natural substrate or potent inhibitors, they enable the capture of specific enzymatic states, paving the way for a deeper understanding of enzyme mechanism and facilitating structure-guided drug discovery. The protocols and data presented here offer a solid foundation for researchers embarking on crystallographic studies of CTP-dependent enzymes.
References
- 1. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. easybiologyclass.com [easybiologyclass.com]
- 3. Mechanisms for Chromosome Segregation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metal‐dependent conformational change provides a structural basis for the inhibition of CTP synthase by gemcitabine‐5′‐triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine: a modulator of intracellular nucleotide and deoxynucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of ParA ATPase activation by the CTPase ParB during bacterial chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. CTP synthetase - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. parABS system - Wikipedia [en.wikipedia.org]
- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 14. mitegen.com [mitegen.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Commercial Crystallization Kits – UCLA-DOE Institute [doe-mbi.ucla.edu]
Application of Cytidine Triphosphate (CTP) in Genetic Engineering and mRNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine Triphosphate (CTP) is a pyrimidine nucleoside triphosphate that plays a critical role as one of the fundamental building blocks for the synthesis of RNA.[1][2] In the realm of genetic engineering and mRNA synthesis, CTP and its modified analogs are indispensable reagents for a multitude of applications, ranging from basic research to the development of cutting-edge mRNA-based therapeutics and vaccines.[3][] This document provides detailed application notes and experimental protocols for the utilization of CTP in these fields.
Application Notes
CTP as a Cornerstone for In Vitro mRNA Synthesis
In vitro transcription (IVT) is the core technology for producing synthetic mRNA.[] In this enzymatic process, a DNA template encoding the target RNA is transcribed by an RNA polymerase, typically T7, T3, or SP6 phage polymerase.[5] CTP, along with ATP, GTP, and UTP, serves as an essential ribonucleoside triphosphate (NTP) substrate for the RNA polymerase to build the nascent mRNA strand. The concentration and purity of CTP are critical factors that directly impact the efficiency of the transcription reaction and the final yield of the mRNA product.[]
Modified CTP Analogs for Enhanced mRNA Therapeutics
Standard, unmodified mRNA can be immunogenic and relatively unstable in vivo. To overcome these limitations, modified nucleotides can be incorporated during IVT. 5-Methylcytidine-5'-Triphosphate (5-Methyl-CTP or 5mCTP) is a commonly used modified CTP analog.[7][8] The incorporation of 5mCTP into the mRNA sequence has been shown to suppress the innate immune response mediated by RNA sensors and enhance the stability and translational efficiency of the mRNA.[7][8][9] This is a crucial aspect in the development of mRNA vaccines and therapeutics, where maximizing protein expression and minimizing adverse immune reactions are paramount.[8]
Key Advantages of Using 5-Methyl-CTP:
-
Reduced Immunogenicity: Mimics endogenous RNA modifications, helping the mRNA evade recognition by the innate immune system.[8][9]
-
Enhanced Stability: Increases resistance to nuclease degradation, leading to a longer half-life of the mRNA within the cell.[8]
-
Improved Translation Efficiency: Can lead to higher protein expression from the modified mRNA template.[8]
CTP in Other Genetic Engineering Applications
Beyond mRNA synthesis, CTP is a fundamental component in various other genetic engineering techniques:
-
RNA Probe Synthesis: For applications like Northern blotting, in situ hybridization, and microarray analysis, labeled or unlabeled RNA probes are synthesized via IVT, requiring CTP as a building block.
-
CRISPR-Cas9 Gene Editing: While the core of CRISPR-Cas9 technology involves DNA targeting and cleavage, the synthesis of the guide RNA (gRNA) that directs the Cas9 nuclease to the specific genomic locus is often performed by IVT, thus requiring CTP.[10][11][12]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription for mRNA Synthesis
This protocol describes a standard 20 µL in vitro transcription reaction for the synthesis of unmodified mRNA.
Materials:
-
Linearized DNA template (1 µg) containing a T7 promoter upstream of the gene of interest
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 300 mM MgCl₂, 20 mM Spermidine)
-
100 mM ATP solution
-
100 mM GTP solution
-
100 mM CTP solution
-
100 mM UTP solution
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
(Optional) Inorganic Pyrophosphatase (e.g., 1 U/µL)
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2.0 | 1X |
| 100 mM ATP | 2.0 | 10 mM |
| 100 mM GTP | 2.0 | 10 mM |
| 100 mM CTP | 2.0 | 10 mM |
| 100 mM UTP | 2.0 | 10 mM |
| Linearized DNA Template | X | 50 ng/µL |
| RNase Inhibitor | 1.0 | 2 U/µL |
| (Optional) Pyrophosphatase | 0.1 | 0.005 U/µL |
| T7 RNA Polymerase | 2.0 | 5 U/µL |
| Total Volume | 20 |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 1-2 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose gel electrophoresis or a Bioanalyzer.
Workflow for Standard In Vitro Transcription
Caption: Workflow for standard mRNA synthesis via in vitro transcription.
Protocol 2: In Vitro Transcription with 5-Methyl-CTP for Modified mRNA Synthesis
This protocol describes the synthesis of mRNA with complete substitution of CTP with 5-Methyl-CTP (5mCTP).
Materials:
-
Linearized DNA template (1 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
100 mM ATP solution
-
100 mM GTP solution
-
100 mM 5-Methyl-CTP solution
-
100 mM UTP solution (or a modified UTP analog like Pseudo-UTP or N1-Methyl-Pseudo-UTP)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
(Optional) Inorganic Pyrophosphatase
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the reaction at room temperature. The key difference from the standard protocol is the substitution of CTP with 5mCTP.[8]
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2.0 | 1X |
| 100 mM ATP | 2.0 | 10 mM |
| 100 mM GTP | 2.0 | 10 mM |
| 100 mM 5-Methyl-CTP | 2.0 | 10 mM |
| 100 mM UTP | 2.0 | 10 mM |
| Linearized DNA Template | X | 50 ng/µL |
| RNase Inhibitor | 1.0 | 2 U/µL |
| (Optional) Pyrophosphatase | 0.1 | 0.005 U/µL |
| T7 RNA Polymerase | 2.0 | 5 U/µL |
| Total Volume | 20 |
-
Follow steps 3-7 from Protocol 1.
Note on Partial Substitution: For some applications, partial substitution of CTP with 5mCTP (e.g., a 1:1 ratio) may be desired to fine-tune the level of modification.[8] In such cases, adjust the volumes of CTP and 5mCTP accordingly while maintaining the total cytidine nucleotide concentration.
Workflow for Modified mRNA Synthesis
Caption: Workflow for modified mRNA synthesis using 5-Methyl-CTP.
Quantitative Data Summary
The yield of mRNA from an in vitro transcription reaction can vary depending on several factors, including the template DNA, nucleotide concentrations, and the presence of modified nucleotides. The following tables provide a summary of typical reaction conditions and expected yields.
Table 1: Standard IVT Reaction Components and Expected mRNA Yield
| Component | Final Concentration | Notes |
| Linearized DNA Template | 50 ng/µL | High-quality, purified template is crucial. |
| ATP, GTP, CTP, UTP | 1-10 mM each | Optimal concentration may need to be determined empirically. |
| T7 RNA Polymerase | 5-15 U/µL | Enzyme concentration can be optimized for different templates. |
| MgCl₂ | 30 mM | Important cofactor for RNA polymerase.[13] |
| Expected Yield | ~80-180 µg per 20 µL reaction | Yield is highly dependent on the specific template and reaction conditions. |
Table 2: IVT with Modified Nucleotides (5mCTP and Pseudo-UTP)
| Component | Final Concentration | Notes |
| Linearized DNA Template | 1 µg in 20 µL reaction | - |
| ATP | >1.25 mM | - |
| GTP | 1 mM | Reduced concentration when using ARCA cap analog.[7] |
| CTP | 1.25 mM | - |
| 5-Methyl-CTP | 1.25 mM | Partial substitution (50% of total CTP).[7] |
| UTP | 1.25 mM | - |
| Pseudo-UTP | 1.25 mM | Partial substitution (50% of total UTP).[7] |
| ARCA Cap Analog | 4 mM | For co-transcriptional capping.[7] |
| Expected Yield | Up to 2.5 mM total modified nucleotides can be added without significantly impacting mRNA yield. [7] | Yields may vary depending on the properties of the modified nucleotides.[7] |
Signaling Pathways and Logical Relationships
CTP Biosynthesis and its Role in Cellular Metabolism
CTP is synthesized from Uridine Triphosphate (UTP) by the enzyme CTP synthetase.[14][15] This reaction is a critical control point in pyrimidine metabolism and is essential for providing the necessary CTP for RNA and DNA synthesis, as well as for phospholipid metabolism.[1][14]
Diagram of CTP Synthesis and its Downstream Applications
Caption: Simplified pathway of CTP synthesis and its major cellular roles.
Conclusion
CTP is a vital component in the toolkit of researchers and scientists in genetic engineering and drug development. Its fundamental role in RNA synthesis, coupled with the advantageous properties of its modified analogs, makes it central to the production of high-quality mRNA for a wide array of applications, including the development of life-saving vaccines and therapeutics. The protocols and data presented here provide a solid foundation for the effective utilization of CTP in the laboratory.
References
- 1. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 2. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 3. neb.com [neb.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 7. neb.com [neb.com]
- 8. cdnasynthesiskit.com [cdnasynthesiskit.com]
- 9. neb.com [neb.com]
- 10. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 11. Gene Editing | CRISPR Therapeutics [crisprtx.com]
- 12. Genome-Editing Technologies: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CTP synthetase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microscopy Using Fluorescent CTP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled nucleotides are indispensable tools in molecular and cell biology, enabling the visualization and tracking of nucleic acids in real-time. Fluorescent Cytidine Triphosphate (CTP) analogs, in particular, allow for the site-specific incorporation of fluorophores into RNA molecules during synthesis. This process facilitates a wide range of applications, from studying RNA transcription and processing in vitro to monitoring RNA localization, trafficking, and dynamics within living cells. These analogs are structurally similar to the natural CTP nucleotide, allowing them to be recognized and incorporated by RNA polymerases. The attached fluorophore then serves as a beacon for detection by fluorescence microscopy.
This document provides detailed application notes and protocols for the use of fluorescent CTP analogs in microscopy, catering to researchers, scientists, and professionals in drug development. We will cover the properties of various fluorescent CTP analogs, protocols for RNA labeling through in vitro transcription, methods for introducing labeled RNA into cells, and procedures for live and fixed-cell imaging.
Properties of Fluorescent CTP Analogs
A variety of fluorescent CTP analogs are commercially available, each with distinct spectral properties, brightness, and photostability. The choice of a specific analog will depend on the experimental requirements, such as the available excitation sources on the microscope, the need for multiplexing with other fluorophores, and the duration of imaging.
Table 1: Quantitative Data of Common Fluorescent CTP Analogs
| Analog/Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features |
| tCTP | 377 | 504 | ~0.18 (free), ~0.1 (in RNA)[1] | 4,800 (at 377 nm)[1] | Minimally perturbing, high enzymatic incorporation efficiency.[1] |
| tC⁰ | 375 | 505 | ~0.2[2] | 4,000 (at 375 nm)[2] | Similar to tCTP, suitable for live-cell imaging.[2] |
| Cy3-CTP | ~550 | ~570 | Variable | ~150,000 | Bright and photostable, widely used for various applications.[3] |
| Fluorescein-12-CTP | ~494 | ~518 | ~0.92 (free dye) | ~83,000 | Bright green fluorescence, pH-sensitive.[4] |
| TNP-CTP | 408 / 470 | 552 | Not specified | 26,400 / 18,500[5] | Intrinsically fluorescent, useful for specific assays.[5] |
| AZDye 555-CTP | 555 | 572 | Not specified | 155,000 | Photostable alternative to Cy3. |
Signaling Pathways and Experimental Workflows
CTP in Cellular Metabolism and Signaling
Cytidine triphosphate (CTP) is a crucial nucleotide involved in numerous cellular processes beyond being a building block for RNA synthesis. It is essential for the synthesis of phospholipids, such as phosphatidylcholine, and for the glycosylation of proteins.[6][7][8][9] CTP synthase, the enzyme responsible for the de novo synthesis of CTP, is a key regulator in these pathways and its activity is often elevated in proliferating cells.[6]
Experimental Workflow: In Vitro Transcription and Labeling
The following diagram outlines the general workflow for producing fluorescently labeled RNA using in vitro transcription. This method allows for the generation of RNA probes with a high degree of labeling for subsequent applications.
Experimental Workflow: Cellular Delivery and Imaging
This diagram illustrates the process of introducing fluorescently labeled RNA into cells and subsequent imaging to study its behavior.
Experimental Protocols
Protocol 1: In Vitro Transcription with Fluorescent CTP Analogs
This protocol describes the synthesis of fluorescently labeled RNA using T7 RNA polymerase. The ratio of fluorescent CTP to natural CTP can be adjusted to control the labeling density.
Materials and Reagents:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, UTP solutions (10 mM each)
-
CTP solution (10 mM)
-
Fluorescent CTP analog solution (e.g., tCTP, Cy3-CTP) (1 mM or 10 mM)
-
Transcription Buffer (5X)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents for phenol-chloroform extraction and ethanol precipitation
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction in a nuclease-free tube on ice. The following is an example for a 20 µL reaction. For different labeling densities, adjust the CTP and fluorescent CTP analog concentrations accordingly.
| Component | Volume (µL) for 100% CTP Labeling | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 5X Transcription Buffer | 4 | 1X |
| ATP (10 mM) | 2 | 1 mM |
| GTP (10 mM) | 2 | 1 mM |
| UTP (10 mM) | 2 | 1 mM |
| Fluorescent CTP (1 mM) | 2 | 0.1 mM |
| Linearized DNA template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 2 | - |
-
Mix gently by pipetting and spin down briefly.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the labeled RNA using an RNA purification kit according to the manufacturer's instructions or by phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellet in nuclease-free water.
-
Determine the concentration and quality of the labeled RNA using a spectrophotometer and by running an aliquot on a denaturing agarose or polyacrylamide gel. The fluorescently labeled RNA can be visualized on a UV transilluminator before staining.
Protocol 2: Microinjection of Fluorescently Labeled RNA into Mammalian Cells
This protocol outlines the procedure for introducing the in vitro transcribed fluorescent RNA into live mammalian cells via microinjection.
Materials and Reagents:
-
Fluorescently labeled RNA (resuspended in nuclease-free water or injection buffer)
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Microinjection system (including microscope, micromanipulator, and injector)
-
Femtotips or other microinjection needles
Procedure:
-
Culture cells to 50-70% confluency on glass-bottom dishes suitable for microscopy.
-
Dilute the fluorescently labeled RNA to a final concentration of 100-500 ng/µL in nuclease-free water or injection buffer.
-
Load the microinjection needle with the labeled RNA solution.
-
Place the cell culture dish on the microscope stage of the microinjection system.
-
Bring the microinjection needle into the same focal plane as the cells.
-
Gently pierce the cell membrane and inject a small volume of the RNA solution into the cytoplasm. A slight swelling of the cell is indicative of a successful injection.
-
Retract the needle and move to the next cell.
-
After injection, carefully add fresh, pre-warmed culture medium to the dish and return the cells to the incubator for at least 30 minutes to recover before imaging.
Protocol 3: Live-Cell Imaging of Fluorescently Labeled RNA
This protocol describes the imaging of cells containing fluorescently labeled RNA using confocal microscopy.
Materials and Reagents:
-
Cells microinjected with fluorescently labeled RNA
-
Live-cell imaging medium
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
After the recovery period post-microinjection, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the cells to equilibrate in the chamber for at least 15-20 minutes.
-
Locate the injected cells using brightfield or DIC optics.
-
Set the appropriate laser line and emission filter for the fluorophore used. For example:
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity. Start with low laser power and increase as necessary.
-
Acquire single images or time-lapse series to observe the localization and dynamics of the labeled RNA.
-
For time-lapse imaging, use the lowest possible laser power and the fastest acquisition speed that provides an adequate signal to minimize photobleaching and phototoxicity.
Protocol 4: Fixation and Permeabilization for Imaging Labeled RNA
For higher resolution imaging or when combining with immunofluorescence, cells can be fixed and permeabilized.
Materials and Reagents:
-
Cells with fluorescently labeled RNA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Mounting medium with DAPI (optional)
Procedure:
-
After the desired incubation time, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
At this point, immunostaining can be performed if desired.
-
Mount the coverslip onto a microscope slide using a mounting medium, optionally containing DAPI to stain the nucleus.
-
Seal the coverslip and image using a confocal microscope with the appropriate settings.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of labeled RNA | Inefficient transcription reaction. | Optimize template concentration and purity. Check the activity of the RNA polymerase. |
| Low incorporation of fluorescent analog. | Ensure the correct ratio of fluorescent to natural CTP. Some analogs may be less efficiently incorporated. | |
| No or weak fluorescent signal in cells | Low amount of RNA injected. | Increase the concentration of RNA in the injection solution. |
| RNA degradation. | Work in an RNase-free environment. Use RNase inhibitors. | |
| Photobleaching. | Reduce laser power and exposure time during imaging. Use a more photostable fluorophore. | |
| High background fluorescence | Unincorporated fluorescent nucleotides in the RNA sample. | Ensure thorough purification of the labeled RNA after transcription. |
| Autofluorescence of cells. | Image cells at a wavelength that minimizes autofluorescence. Use spectral unmixing if available. | |
| Cell death after microinjection | Physical damage to the cell. | Use sharp, clean needles. Minimize injection volume and pressure. |
| Toxicity of the injected RNA or buffer. | Purify the RNA to remove any contaminants. Use a compatible injection buffer. |
References
- 1. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 6. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Choline - Wikipedia [en.wikipedia.org]
- 10. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in In Vitro Transcription (IVT) with a Focus on CTP-Related Issues
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yield in in vitro transcription (IVT) reactions, with a special focus on challenges related to Cytidine Triphosphate (CTP).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low RNA yield in an IVT reaction?
Low RNA yield in IVT can stem from several factors. The most common culprits include suboptimal quality of the DNA template, compromised enzyme activity (RNA polymerase), RNase contamination, and incorrect concentrations or poor quality of reaction components, including the four nucleotide triphosphates (NTPs): ATP, GTP, CTP, and UTP.[][2]
Q2: How can I determine if CTP is the cause of low IVT yield?
Pinpointing CTP as the specific cause can be challenging. A systematic troubleshooting approach is recommended. First, rule out more common issues like template degradation or RNase contamination. If the yield is still low, consider nucleotide-related problems. You can try a control reaction with a fresh, high-quality lot of CTP or all four NTPs. If the yield improves significantly, your original CTP stock was likely the issue.
Q3: What types of impurities in CTP preparations can inhibit IVT?
Commercial CTP can contain several impurities that may inhibit IVT. These include:
-
Deoxycytidine triphosphate (dCTP): Incorporation of dCTP can lead to premature termination of transcription.
-
Cytidine diphosphate (CDP) and Cytidine monophosphate (CMP): These degradation products can act as competitive inhibitors for T7 RNA polymerase.
-
Heavy metals and other ions: Contaminating ions can interfere with the enzymatic activity of RNA polymerase.[3]
-
Endotoxins: These bacterial contaminants can also inhibit the IVT reaction.[3]
Q4: Can the concentration of CTP affect the yield and quality of the transcript?
Yes, the concentration of all NTPs, including CTP, is critical for optimal IVT yield.[] Low CTP concentration can be a limiting factor, leading to incomplete transcripts and reduced overall yield.[2][4] Conversely, excessively high concentrations of NTPs can sometimes inhibit the reaction or lead to the formation of undesired byproducts.[5] The optimal concentration for each NTP is typically between 1 to 2 mM.[]
Troubleshooting Guides
Guide 1: General Troubleshooting for Low IVT Yield
This guide provides a step-by-step approach to diagnose and resolve common causes of low RNA yield.
Troubleshooting Workflow for Low IVT Yield
Caption: A stepwise workflow for troubleshooting common causes of low in vitro transcription yield.
Guide 2: CTP-Specific Troubleshooting
If you suspect that CTP is the root cause of low IVT yield, follow this detailed guide.
| Potential Issue | Recommended Action | Expected Outcome |
| Poor CTP Quality/Purity | 1. Use a fresh aliquot of CTP from a trusted supplier. 2. If available, use a different lot number. 3. Perform HPLC analysis on the CTP stock to assess purity (see Experimental Protocol 1). | An increase in RNA yield with a new or validated CTP stock indicates a quality issue with the previous stock. |
| Incorrect CTP Concentration | 1. Verify the concentration of your CTP stock solution using UV spectrophotometry. 2. Perform a concentration optimization experiment, titrating CTP from a low to a high concentration while keeping other NTPs constant (see Experimental Protocol 2). | Identification of the optimal CTP concentration for your specific template and reaction conditions, leading to improved yield. |
| CTP Degradation | 1. Aliquot CTP stock solutions to minimize freeze-thaw cycles. 2. Store CTP at -80°C for long-term storage. 3. Prepare fresh dilutions of CTP for each experiment. | Consistent IVT yields across experiments by minimizing CTP degradation. |
Experimental Protocols
Experimental Protocol 1: Quality Control of CTP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity of a CTP stock solution.
Objective: To determine the percentage of CTP and identify the presence of impurities such as CDP and CMP.
Materials:
-
CTP stock solution
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
Mobile Phase A: 50 mM Phosphate Buffer, pH 7.0
-
Mobile Phase B: 50 mM Phosphate Buffer with 1 M NaCl, pH 7.0
-
CTP, CDP, and CMP standards
Method:
-
Prepare a dilution of your CTP stock solution in RNase-free water to a final concentration of approximately 100 µM.
-
Prepare standard solutions of CTP, CDP, and CMP at known concentrations.
-
Set up the HPLC system with the anion-exchange column.
-
Equilibrate the column with Mobile Phase A.
-
Inject the CTP, CDP, and CMP standards to determine their retention times.
-
Inject the diluted CTP sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 271 nm (the absorbance maximum for cytosine).
-
Analyze the chromatogram to identify and quantify the CTP peak and any impurity peaks corresponding to CDP and CMP.
Data Analysis: Calculate the percentage purity of CTP by dividing the area of the CTP peak by the total area of all peaks and multiplying by 100.
Expected HPLC Profile of CTP and Potential Impurities
Caption: A simplified diagram showing the expected elution order of CMP, CDP, and CTP on an anion-exchange HPLC column.
Experimental Protocol 2: Optimization of CTP Concentration in IVT
This protocol helps determine the optimal CTP concentration for maximizing RNA yield.
Objective: To identify the CTP concentration that results in the highest yield of full-length RNA transcript.
Materials:
-
Linearized DNA template
-
T7 RNA Polymerase
-
RNase Inhibitor
-
IVT reaction buffer
-
ATP, GTP, UTP solutions (at a fixed optimal concentration, e.g., 2 mM each)
-
CTP stock solution of known high concentration
-
Nuclease-free water
Method:
-
Set up a series of IVT reactions. In each reaction, keep the concentrations of all components (DNA template, enzyme, buffer, ATP, GTP, UTP) constant.
-
Vary the final concentration of CTP in each reaction. A suggested range is from 0.5 mM to 4.0 mM (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).
-
Include a negative control with no CTP.
-
Incubate the reactions at 37°C for 2-4 hours.
-
Stop the reactions and treat with DNase I to remove the DNA template.
-
Purify the RNA from each reaction.
-
Quantify the RNA yield for each reaction using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Analyze the integrity of the RNA transcripts on a denaturing agarose gel.
Data Presentation:
| CTP Concentration (mM) | RNA Yield (µg/20µL reaction) | RNA Integrity (Observed on Gel) |
| 0.0 | ||
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 | ||
| 2.5 | ||
| 3.0 | ||
| 3.5 | ||
| 4.0 |
Analysis: Plot the RNA yield as a function of CTP concentration to determine the optimal concentration that gives the highest yield of full-length RNA.
CTP Quality and its Impact on IVT
The chemical integrity of CTP is paramount for successful in vitro transcription. The T7 RNA polymerase exhibits high fidelity in nucleotide incorporation, meaning it strongly prefers the correct nucleotide that base-pairs with the DNA template.[6][7][8]
The Role of CTP in Transcription Elongation
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. neb.com [neb.com]
- 8. A Critical Residue Selectively Recruits Nucleotides for T7 RNA Polymerase Transcription Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CTP to NTP Ratio for mRNA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the CTP to NTP ratio for in vitro transcription (IVT) of mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting CTP to NTP ratio for mRNA synthesis?
A1: For a standard in vitro transcription (IVT) reaction, an equimolar ratio of all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP) is the most common starting point. The standard concentration for each NTP typically ranges from 1 mM to 2 mM, although this can be adjusted based on specific reaction conditions and the sequence of the mRNA transcript.[] For some applications, such as co-transcriptional capping, the GTP concentration is often lower than the other NTPs to favor the incorporation of the cap analog.[2][3]
Q2: Why is it important to optimize the CTP to NTP ratio?
A2: Optimizing the CTP to NTP ratio, along with the concentrations of all NTPs, is crucial for several reasons:
-
Maximizing mRNA Yield: Ensuring an adequate supply of each nucleotide is essential for the RNA polymerase to efficiently synthesize full-length mRNA transcripts. Depletion of one NTP before others can halt transcription prematurely, leading to lower yields.[4]
-
Improving mRNA Quality: A balanced NTP ratio helps maintain the fidelity of the transcription process, reducing the likelihood of misincorporation and truncated transcripts.
-
Minimizing Byproduct Formation: An imbalance in NTP concentrations, particularly in conjunction with suboptimal magnesium ion (Mg²⁺) levels, can lead to the formation of undesirable byproducts like double-stranded RNA (dsRNA).[][5]
-
Cost-Effectiveness: NTPs, especially modified ones, are significant cost drivers in mRNA manufacturing. Optimizing their usage ensures efficient incorporation and reduces waste.[4][6]
Q3: How does the sequence of my mRNA template affect the optimal CTP to NTP ratio?
A3: The nucleotide composition of your target mRNA sequence directly influences the demand for each specific NTP.[4] For instance, a C-rich mRNA sequence will deplete the CTP pool faster than other NTPs.[4] Therefore, for such templates, it may be beneficial to increase the initial concentration of CTP relative to the other NTPs to prevent it from becoming the limiting factor for the reaction.[4] Monitoring the consumption of each NTP during the reaction can provide insights for optimizing the initial ratios based on your specific template.[4]
Q4: Can I use modified CTP (e.g., 5-methyl-CTP) in my IVT reaction? What should I consider?
A4: Yes, modified nucleotides like 5-methylcytidine (5mC) can be incorporated into mRNA to modulate its structure and reduce the innate immune response.[] When using modified CTP, it is crucial to optimize the ratio of the modified CTP to the canonical CTP.[][8] Excessive substitution with modified bases might affect RNA folding or the efficiency of the capping reaction.[] It is recommended to titrate the ratio of modified CTP to unmodified CTP (e.g., starting from a 50% substitution) to find the optimal balance that maximizes desired characteristics without compromising yield.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low mRNA Yield | Suboptimal CTP:NTP Ratio: CTP may be the limiting nucleotide, especially for C-rich templates. | 1. Analyze your template sequence for nucleotide composition.[4]2. Increase the initial concentration of CTP if your sequence has a high cytosine content.3. Perform a titration experiment with varying CTP concentrations while keeping other NTPs constant to find the optimal ratio. |
| General NTP Depletion: The overall concentration of all NTPs is too low for the desired yield. | 1. Increase the total NTP concentration. Standard concentrations range from 1-2 mM each, but can be higher.[]2. Consider a fed-batch approach where a concentrated NTP solution (including CTP) is added during the transcription reaction to replenish depleted nucleotides.[6][9] | |
| Incorrect Mg²⁺:NTP Ratio: The concentration of magnesium ions is critical for RNA polymerase activity and must be balanced with the total NTP concentration.[][5][10] | 1. The optimal Mg²⁺ concentration is typically in excess of the total NTP concentration.[11]2. If you increase the NTP concentration, you must also increase the Mg²⁺ concentration proportionally.[5]3. Experimentally determine the optimal Mg²⁺ concentration for your specific NTP concentrations.[] | |
| High Levels of Truncated or Abortive Transcripts | Premature Termination due to CTP Depletion: The polymerase stalls and terminates transcription when it runs out of CTP. | 1. Increase the initial CTP concentration, especially for long transcripts or C-rich sequences.2. Monitor NTP consumption over time using methods like HPLC to confirm if CTP is being depleted first.[4] |
| NTP Impurities: Impurities in the CTP or other NTP stocks can inhibit RNA polymerase.[] | 1. Use high-purity NTPs from a reputable supplier.[]2. If you suspect contamination, try a new batch of NTPs. | |
| Formation of dsRNA Byproducts | Excessive NTP Concentration: High concentrations of NTPs, in combination with high Mg²⁺ levels, can sometimes promote the formation of dsRNA.[] | 1. While counterintuitive to the goal of high yield, if dsRNA is a major issue, try slightly reducing the total NTP concentration while maintaining an optimal Mg²⁺:NTP ratio.2. Some studies suggest that feeding UTP at steady-state levels can reduce dsRNA formation.[6] A similar approach could be explored for CTP if it's implicated in byproduct formation for a specific template. |
Quantitative Data Summary
Table 1: General IVT Reaction Component Concentrations
| Component | Typical Concentration Range | Key Considerations |
| Each NTP (ATP, GTP, CTP, UTP) | 1 - 12 mM | Can be adjusted based on template sequence and desired yield.[5][11] |
| Magnesium Ions (Mg²⁺) | 20 - 75 mM | The ratio of Mg²⁺ to total NTPs is a critical factor for enzyme activity and yield.[5][10][11] |
| DNA Template | 50 ng/µL (example) | Optimal concentration can vary.[5] |
| T7 RNA Polymerase | 10 U/µL (example) | Enzyme concentration should be optimized for each reaction scale.[5] |
Table 2: Example of a Fed-Batch Reaction Feed Solution
| Component | Concentration in Feed | Purpose |
| Each NTP | 42.4 mM | To replenish consumed nucleotides during the reaction.[6] |
| MgCl₂ | 152.5 mM | To maintain the optimal Mg²⁺:NTP ratio as NTPs are added.[6] |
Experimental Protocols
Protocol: Optimizing CTP Concentration for a Specific mRNA Template
This protocol outlines a method to determine the optimal CTP concentration for maximizing the yield of a specific mRNA transcript.
-
Template Analysis:
-
Determine the percentage of each nucleotide (A, U, G, C) in your linearized DNA template sequence. This will indicate if there is a higher demand for CTP.
-
-
Reaction Setup:
-
Prepare a series of 20 µL IVT reactions.
-
Keep the concentrations of the DNA template, T7 RNA polymerase, reaction buffer, RNase inhibitor, and pyrophosphatase constant across all reactions.
-
Keep the concentrations of ATP, GTP, and UTP constant (e.g., at 5 mM each).
-
Create a titration of CTP concentrations. For example: 2.5 mM, 5 mM, 7.5 mM, and 10 mM.
-
Adjust the Mg²⁺ concentration for each reaction to maintain a constant optimal Mg²⁺:total NTP ratio. For example, if the optimal ratio is determined to be 1.5:1, the Mg²⁺ concentrations would be adjusted accordingly.
-
-
In Vitro Transcription:
-
Incubate the reactions at 37°C for a fixed period, for example, 2 hours.
-
-
Purification and Quantification:
-
Purify the mRNA from each reaction using a standard method (e.g., LiCl precipitation or a column-based kit).
-
Quantify the mRNA yield for each CTP concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
-
Analysis:
-
Plot the mRNA yield as a function of the CTP concentration to identify the optimal concentration that gives the highest yield for your specific template.
-
(Optional) Analyze the integrity of the mRNA from each reaction on a denaturing agarose gel or using a bioanalyzer to ensure that the higher yield does not come at the cost of product quality.
-
Visualizations
References
- 2. US20210040526A1 - Methods and means for enhancing rna production - Google Patents [patents.google.com]
- 3. neb.com [neb.com]
- 4. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mebep.com [mebep.com]
- 6. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 8. 5-methyl-utp.com [5-methyl-utp.com]
- 9. Maximizing the mRNA productivity for in vitro transcription by optimization of fed-batch strategy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing Premature Termination in RNA Synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding premature termination during in vitro RNA synthesis, with a specific focus on issues that may arise in the presence of high CTP concentrations.
Frequently Asked Questions (FAQs)
Q1: What is premature termination in the context of in vitro RNA synthesis?
A1: Premature termination refers to the dissociation of the RNA polymerase from the DNA template before the entire length of the template has been transcribed. This results in the production of truncated or incomplete RNA transcripts, which can be observed as smaller bands or smears on a gel analysis.
Q2: Can a high concentration of CTP directly cause premature termination?
A2: While there is no direct evidence that a high concentration of CTP, in isolation, is a common cause of premature termination, an imbalance in the nucleotide triphosphate (NTP) pool can contribute to this issue. Excessive concentrations of a single NTP may lead to increased misincorporation rates by the RNA polymerase, which can cause pausing and subsequent dissociation of the transcription complex. Furthermore, on G-rich templates, a high CTP concentration may facilitate the formation of stable G-C-rich secondary structures in the nascent RNA, which are known to impede polymerase progression and can lead to premature termination.
Q3: What are the most common causes of premature termination?
A3: The most frequent causes of premature termination in in vitro transcription include:
-
Suboptimal Nucleotide Concentrations: Both insufficient and imbalanced NTP concentrations can lead to incomplete transcripts.
-
Poor DNA Template Quality: Nicks, contaminants (e.g., salts, ethanol), or incomplete linearization of the plasmid DNA can halt transcription.
-
GC-Rich Template Sequences: DNA templates with high GC content can form stable secondary structures that are difficult for the RNA polymerase to traverse. The resulting RNA can also form stable hairpins that cause the polymerase to pause and dissociate.[1]
-
Suboptimal Magnesium (Mg²⁺) Concentration: The ratio of Mg²⁺ to NTPs is critical for polymerase activity. Both insufficient and excessive Mg²⁺ can negatively impact transcription efficiency.
-
RNase Contamination: Degradation of the newly synthesized RNA by RNases will appear as shorter transcripts, mimicking premature termination.
Q4: How can I differentiate between premature termination and RNA degradation?
A4: To distinguish between these two issues, you can perform a time-course experiment. If you observe the accumulation of shorter transcripts over time with a corresponding decrease in the full-length product, RNA degradation is a likely cause. In the case of premature termination, the truncated products will appear early in the reaction and their relative abundance compared to the full-length transcript will remain relatively constant throughout the incubation period. Including a potent RNase inhibitor in a control reaction can also help diagnose RNase contamination.
Troubleshooting Guides
Issue: Shorter-than-expected RNA transcripts are observed on a denaturing gel.
This troubleshooting guide will help you identify and resolve the cause of premature termination in your in vitro transcription reaction.
Caption: Troubleshooting workflow for premature RNA synthesis termination.
Step 1: Evaluate the Integrity and Purity of your DNA Template
-
Question: Could my DNA template be the problem?
-
Answer: Yes, the quality of your DNA template is crucial.[]
-
Action: Run an aliquot of your linearized plasmid on an agarose gel. A single, sharp band indicates a high-quality template. Smearing or multiple bands suggest degradation or incomplete linearization, which can cause premature termination.
-
Solution: If the template quality is poor, re-purify your plasmid DNA. Ensure complete linearization by digesting with a reliable restriction enzyme and purify the DNA post-digestion to remove the enzyme and buffer components.
-
Step 2: Rule out RNase Contamination
-
Question: How do I know if RNases are degrading my RNA?
-
Answer: RNase contamination is a common issue that can be mistaken for premature termination.
-
Action: Set up a control reaction that includes a commercial RNase inhibitor.
-
Solution: If the addition of an RNase inhibitor results in a higher yield of full-length product, RNase contamination is likely the culprit. To prevent this, use certified nuclease-free water, pipette tips, and tubes. Wear gloves and work in a clean environment.
-
Step 3: Optimize In Vitro Transcription Reaction Components
-
Question: My template is good and I've used an RNase inhibitor, but I still see short transcripts. What's next?
-
Answer: The concentrations of NTPs and Mg²⁺ are critical and may need optimization.
-
Action 1 (NTPs): An imbalance in the NTP pool, such as an excessively high CTP concentration, can potentially lead to pausing. Standard protocols often recommend a final concentration of 1-2 mM for each NTP.[]
-
Solution 1 (NTPs): Prepare a master mix with equimolar concentrations of all four NTPs. If you suspect an imbalance, perform a titration of the total NTP concentration, keeping the ratios equal.
-
Action 2 (Mg²⁺): The Mg²⁺ concentration should be in slight excess of the total NTP concentration.
-
Solution 2 (Mg²⁺): Optimize the Mg²⁺:NTP ratio. This is a critical parameter for T7 RNA polymerase activity.[3]
-
Step 4: Adjust the Transcription Protocol for Difficult Templates
-
Question: I've optimized the reaction components, but for my GC-rich template, premature termination persists. What can I do?
-
Answer: GC-rich templates can form stable secondary structures that cause the polymerase to stall.
-
Solution 1: Lower the incubation temperature from 37°C to 30°C. This can reduce the stability of secondary structures and allow the polymerase to read through difficult regions.[1]
-
Solution 2: Include additives such as DMSO (5-10%) or betaine (1-2 M) in the reaction. These reagents can help to destabilize secondary structures in the DNA template and nascent RNA.
-
Quantitative Data Summary
The following table provides recommended starting concentrations for key components in a standard in vitro transcription reaction. Note that optimal concentrations may vary depending on the specific template and polymerase used.
| Component | Recommended Concentration Range | Key Considerations |
| ATP, GTP, CTP, UTP | 1 - 10 mM each | Maintain an equimolar ratio of all four NTPs. Higher concentrations (up to 10-15 mM) can increase yield, but excessive amounts may be inhibitory.[3] |
| Magnesium (Mg²⁺) | 2 - 15 mM | The concentration should be in slight excess of the total NTP concentration. The optimal Mg²⁺:NTP ratio is critical and often needs to be determined empirically.[3] |
| Linearized DNA Template | 50 - 100 ng/µL | Higher template concentrations can increase RNA yield, but excessive amounts may lead to the formation of double-stranded RNA (dsRNA) byproducts. |
| T7 RNA Polymerase | 2 - 5 U/µL | Enzyme concentration can be optimized for yield and cost-effectiveness. |
| Spermidine | 2 mM | Can enhance transcription efficiency. |
| DTT | 10 mM | Acts as a reducing agent to maintain enzyme activity. |
Mechanism of GC-Rich Sequence-Induced Pausing
GC-rich sequences in the DNA template can lead to the formation of stable secondary structures, such as hairpins, in the nascent RNA as it exits the RNA polymerase. This can cause the polymerase to pause, and in some cases, terminate transcription prematurely.
Caption: Pausing mechanism due to GC-rich sequences.
Experimental Protocols
Protocol 1: Optimization of NTP and Mg²⁺ Concentrations
This protocol describes a method for optimizing the concentrations of NTPs and Mg²⁺ to minimize premature termination and maximize the yield of full-length RNA.
Materials:
-
Linearized, purified DNA template (1 µg/µL)
-
T7 RNA Polymerase
-
10X Transcription Buffer (without Mg²⁺)
-
100 mM stocks of ATP, GTP, CTP, and UTP
-
100 mM MgCl₂ solution
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Set up a matrix of reactions. In separate tubes, prepare a series of 20 µL reactions varying the final concentrations of total NTPs and MgCl₂. It is recommended to test NTP concentrations of 2, 4, 6, and 8 mM (total) and MgCl₂ concentrations of 4, 8, 12, and 16 mM. Maintain an equimolar ratio of the four NTPs in all reactions.
Example reaction setup for one condition (e.g., 4 mM total NTPs, 8 mM MgCl₂):
-
2 µL 10X Transcription Buffer
-
0.8 µL of 25 mM NTP mix (contains 25 mM of each NTP)
-
1.6 µL of 100 mM MgCl₂
-
1 µL DNA template (1 µg)
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reactions. Incubate all reactions at 37°C for 2 hours.
-
Terminate the reactions. Stop the reactions by adding 2 µL of 0.5 M EDTA.
-
Analyze the products. Run 5-10 µL of each reaction on a denaturing polyacrylamide or agarose gel to visualize the RNA products.
-
Determine the optimal conditions. Identify the combination of NTP and Mg²⁺ concentrations that yields the highest amount of full-length transcript with the least amount of premature termination products.
Protocol 2: Analysis of RNA Transcripts by Denaturing Gel Electrophoresis
This protocol is for the analysis of in vitro transcription products to assess their size and integrity.
Materials:
-
In vitro transcription reaction products
-
2X RNA Loading Dye (e.g., containing formamide, EDTA, bromophenol blue, and xylene cyanol)
-
RNA size markers
-
Denaturing polyacrylamide gel (e.g., 6% acrylamide, 7 M urea) or a suitable denaturing agarose gel system
-
1X TBE or MOPS running buffer
-
Gel electrophoresis apparatus and power supply
-
Staining solution (e.g., SYBR Gold or ethidium bromide) and imaging system
Procedure:
-
Prepare the samples. Mix an equal volume of your RNA sample (e.g., 5 µL) with 2X RNA Loading Dye (5 µL).
-
Denature the samples. Heat the samples at 70-95°C for 5-10 minutes, then immediately place them on ice to prevent renaturation.
-
Load the gel. Load the denatured samples and RNA size markers onto the denaturing gel.
-
Run the gel. Perform electrophoresis according to the manufacturer's instructions until the desired separation is achieved.
-
Stain and visualize the gel. Stain the gel with a suitable RNA stain and visualize the bands using an appropriate imaging system. The full-length product should be a sharp band at the expected size, while premature termination products will appear as one or more smaller bands or a smear below the main product.
References
Technical Support Center: Minimizing CTP Cross-Reactivity in ATP-Dependent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues arising from Cytidine Triphosphate (CTP) cross-reactivity in your ATP-dependent assays.
Frequently Asked Questions (FAQs)
Q1: What is CTP cross-reactivity in the context of ATP-dependent assays?
A1: CTP cross-reactivity refers to the ability of an enzyme that primarily uses Adenosine Triphosphate (ATP) as a substrate to also bind and be affected by Cytidine Triphosphate (CTP). This phenomenon is a form of enzyme promiscuity, where the enzyme's active site can accommodate nucleotides other than its preferred substrate.[1][2] This can lead to several issues, including competitive inhibition, where CTP competes with ATP for the active site, or CTP itself being used as a substrate, often at a lower efficiency. This interference can result in inaccurate measurements of enzyme activity, false positives or negatives in inhibitor screening, and misinterpretation of kinetic data.
Q2: How can I determine if my ATP-dependent enzyme is susceptible to CTP cross-reactivity?
A2: The most direct way to assess CTP cross-reactivity is to perform a nucleotide specificity assay. This involves measuring the enzyme's activity in the presence of ATP alone, CTP alone, and a mixture of both. A significant decrease in activity in the presence of CTP, or measurable activity with CTP as the sole nucleotide, indicates susceptibility. For a detailed methodology, refer to the "Experimental Protocols" section below.
Q3: What are the common sources of CTP contamination in my experiments?
A3: CTP contamination can arise from several sources. The most common is the ATP stock solution itself, as CTP can be a minor impurity from the manufacturing process.[3] Another source can be the biological system being studied, especially in cell lysates, where endogenous pools of various nucleotides exist.[4] It is crucial to ensure the purity of your reagents and consider the potential for endogenous nucleotides in your experimental design.
Q4: Can CTP cross-reactivity affect luciferase-based ATP detection assays?
A4: Yes, some luciferases have been shown to utilize CTP as a substrate, although typically with lower efficiency than ATP.[5] This means that if CTP is present in your sample, it can contribute to the luminescent signal, leading to an overestimation of the actual ATP concentration. This is a critical consideration for assays that rely on quantifying ATP consumption as a measure of primary enzyme activity.
Troubleshooting Guides
Issue 1: My enzyme activity is lower than expected, or my inhibitor appears more potent than anticipated.
-
Possible Cause: CTP contamination in your ATP stock is competitively inhibiting your enzyme.
-
Troubleshooting Steps:
-
Verify ATP Purity: Use a fresh, high-purity ATP stock. If possible, test your ATP stock for CTP contamination using HPLC (see "Experimental Protocols" for a general method).[6][7]
-
Perform a CTP Titration: In your assay, with a fixed concentration of ATP, add increasing concentrations of CTP. A dose-dependent decrease in enzyme activity will confirm competitive inhibition by CTP.
-
Determine Kinetic Parameters with CTP: If inhibition is observed, perform a full kinetic analysis with CTP as a competitive inhibitor to determine its Ki. This will help you to understand the potency of its inhibitory effect.
-
Issue 2: I observe significant enzyme activity even in the absence of added ATP.
-
Possible Cause: Your enzyme is utilizing endogenous CTP (or other NTPs) from your sample (e.g., cell lysate), or your enzyme can utilize CTP as a substrate and your ATP stock is contaminated.
-
Troubleshooting Steps:
-
Run a "No Nucleotide" Control: This will establish the baseline activity due to any endogenous nucleotides.
-
Test with CTP Alone: Perform the assay with CTP as the only exogenously added nucleotide. If you observe activity, your enzyme is capable of using CTP as a substrate.
-
Consider Nucleotide Removal: For lysate-based assays, you may need to implement a step to remove small molecules, including endogenous nucleotides, such as through dialysis or gel filtration, prior to the assay.
-
Issue 3: My dose-response curves for inhibitors are inconsistent or have shallow slopes.
-
Possible Cause: The presence of a competing substrate (CTP) can affect the apparent potency of ATP-competitive inhibitors. The Cheng-Prusoff equation, which relates IC50 to Ki, is dependent on the concentration of the primary substrate (ATP) and its Michaelis constant (Km).[8] CTP interference can complicate this relationship.
-
Troubleshooting Steps:
-
Ensure High-Purity ATP: As with other issues, the first step is to minimize CTP contamination in your ATP stock.
-
Vary ATP Concentration: Perform your inhibitor titrations at several different ATP concentrations. For a true ATP-competitive inhibitor, the IC50 should increase linearly with the ATP concentration. Deviations from this pattern may suggest a more complex mechanism or interference from other nucleotides.
-
Characterize Nucleotide Specificity: A thorough understanding of your enzyme's ability to utilize different nucleotides will aid in the interpretation of inhibitor data.
-
Data Presentation
The following table provides a comparative overview of the kinetic parameters for the Heme-Regulated Inhibitor (HRI) kinase with different nucleotides. This illustrates how an ATP-dependent enzyme can utilize other nucleotides, but with varying efficiencies.
| Nucleotide | Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ATP | HRI WT | 160 ± 20 | 0.33 ± 0.02 | 2063 |
| HRI G202S | 320 ± 40 | 0.29 ± 0.02 | 906 | |
| CTP | HRI WT | 220 ± 30 | 0.11 ± 0.01 | 500 |
| HRI G202S | 480 ± 70 | 0.09 ± 0.01 | 188 | |
| GTP | HRI WT | 200 ± 20 | 0.21 ± 0.01 | 1050 |
| HRI G202S | 380 ± 40 | 0.18 ± 0.01 | 474 | |
| UTP | HRI WT | 350 ± 50 | 0.12 ± 0.01 | 343 |
| HRI G202S | 200 ± 30 | 0.11 ± 0.01 | 550 |
Data adapted from a study on HRI kinase.[4] Note that for the HRI G202S mutant with CTP, the kinetics were sigmoidal, indicating cooperative binding.
Experimental Protocols
Protocol 1: Determining Nucleotide Specificity of a Kinase
This protocol outlines a general method to assess the ability of a kinase to utilize ATP versus CTP.
1. Reagents and Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
High-purity ATP stock solution (e.g., 100 mM)
-
High-purity CTP stock solution (e.g., 100 mM)
-
Detection reagent (e.g., ADP-Glo™, phosphate detection reagent, or method for quantifying substrate phosphorylation)
-
96-well assay plates (white opaque for luminescence)
-
Plate reader (luminometer, spectrophotometer, or fluorometer as appropriate)
2. Experimental Setup:
-
Prepare a series of dilutions for both ATP and CTP in kinase reaction buffer. A typical concentration range to test would be from 0 µM up to 10-20 times the expected Km for ATP.
-
Prepare a master mix containing the kinase and its substrate in the reaction buffer.
-
In a 96-well plate, add the kinase/substrate master mix to each well.
-
To different sets of wells, add the various concentrations of ATP or CTP. Include a "no nucleotide" control.
-
To test for competitive inhibition, set up wells with a fixed, subsaturating concentration of ATP (e.g., the Km value) and titrate in CTP.
3. Assay Procedure:
-
Initiate the reaction by adding the nucleotide solutions to the wells containing the enzyme and substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time that ensures the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
4. Data Analysis:
-
Subtract the background signal from the "no nucleotide" control wells.
-
Plot the enzyme activity (signal) as a function of ATP or CTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each nucleotide.
-
For the competitive inhibition experiment, plot the enzyme activity against the CTP concentration to observe the inhibitory effect.
Protocol 2: Quality Control of ATP Stock for CTP Contamination via HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to separate and quantify CTP in an ATP stock.
1. Reagents and Materials:
-
ATP stock solution to be tested
-
CTP standard of known concentration
-
Mobile phase A (e.g., 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9)[7]
-
Mobile phase B (e.g., 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0)[7]
-
HPLC system with a UV detector (set to 254 nm)
-
C18 reverse-phase column
2. Sample Preparation:
-
Prepare a standard curve by making a series of dilutions of the CTP standard.
-
Dilute the ATP stock solution to be tested to a concentration within the range of the CTP standard curve.
3. HPLC Method:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Run a gradient elution program. An example program could be a linear gradient from 40% to 60% mobile phase B over 30 minutes.[7]
-
Inject the CTP standards to generate a standard curve based on peak area.
-
Inject the diluted ATP stock solution.
4. Data Analysis:
-
Identify the CTP peak in the chromatogram of the ATP stock solution by comparing its retention time to that of the CTP standard.
-
Quantify the amount of CTP in the ATP stock by comparing the peak area to the standard curve.
-
Calculate the percentage of CTP contamination in the original ATP stock.
Visualizations
Signaling and Experimental Logic
References
- 1. Non-radioactive assay for measuring polynucleotide phosphorylation on small nucleotide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Is ATP the Only Nucleoside Triphosphate among ATP, CTP, GTP, and UTP to Have a Role in Kinase Catalysis of Heme-Regulated Inhibitor toward eIF2α during Lung Cancer Development? [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.carnabio.com [shop.carnabio.com]
Validation & Comparative
CTP vs. ATP as Phosphate Donors in Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of kinase assays is paramount for accurate and reproducible results. While adenosine triphosphate (ATP) is the canonical phosphate donor for the vast majority of kinases, exploring alternatives like cytidine triphosphate (CTP) can offer unique insights and advantages in specific experimental contexts. This guide provides an objective comparison of CTP and ATP as phosphate donors in kinase assays, supported by experimental data and detailed protocols.
Executive Summary
ATP is the universally recognized and preferred phosphate donor for most protein kinases, exhibiting high affinity and catalytic turnover rates. However, emerging research indicates that some kinases display a degree of promiscuity and can utilize other nucleoside triphosphates (NTPs), including CTP. The efficiency of CTP as a phosphate donor is generally lower than that of ATP, characterized by a higher Michaelis constant (Km) and a lower maximum velocity (Vmax). This suggests that higher concentrations of CTP may be required to achieve reaction rates comparable to those with ATP. The decision to use CTP in a kinase assay should be driven by specific experimental goals, such as investigating the nucleotide specificity of a novel kinase or developing selective kinase inhibitors. This guide provides the necessary data and protocols to enable researchers to make informed decisions and design robust experiments when considering CTP as a phosphate donor.
Data Presentation: ATP vs. CTP in Kinase Assays
The following table summarizes the quantitative data on the kinetic parameters of a kinase that has been shown to utilize both ATP and CTP. This data provides a direct comparison of the efficiency of these two phosphate donors.
| Kinase | Phosphate Donor | Km (µM) | Vmax (relative) | Reference |
| Heme-Regulated Inhibitor (HRI) | ATP | 50 | 1.0 | [1] |
| Heme-Regulated Inhibitor (HRI) | CTP | 250 | 0.2 | [1] |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) is the maximum rate of the reaction.
Experimental Protocols
This section provides a detailed methodology for a radiometric kinase assay, a widely used method for measuring kinase activity. The protocol is presented for a generic kinase and can be adapted for use with either ATP or CTP.
Radiometric Kinase Assay Protocol
This protocol measures the transfer of a radiolabeled phosphate group from [γ-32P]ATP or [γ-32P]CTP to a substrate peptide or protein.
Materials:
-
Purified kinase
-
Substrate peptide or protein
-
[γ-32P]ATP or [γ-32P]CTP
-
Unlabeled ("cold") ATP or CTP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the substrate, and the purified kinase.
-
Initiate the reaction: Start the reaction by adding a mixture of [γ-32P]ATP (or [γ-32P]CTP) and unlabeled ATP (or CTP) to the reaction mixture. The final concentration of the phosphate donor should be optimized for the specific kinase being assayed.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 10-30 minutes). It is crucial to ensure the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Spot onto P81 paper: Spot a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash: Wash the P81 paper multiple times with the wash buffer to remove unincorporated radiolabeled nucleotides.
-
Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Considerations for Using CTP:
-
Purity and Stability: Ensure the CTP used is of high purity and has not undergone significant degradation. It is advisable to aliquot and store CTP solutions at -80°C.
-
Concentration: As the Km for CTP is generally higher than for ATP, it may be necessary to use a higher concentration of CTP to achieve a measurable reaction rate. A preliminary experiment to determine the optimal CTP concentration is recommended.
-
Metal Ion Requirements: While Mg2+ is the most common cofactor for kinases, the optimal concentration or even the preferred divalent cation (e.g., Mn2+) might differ when using CTP. This should be empirically determined.
-
Control Experiments: Always include a parallel reaction with ATP as the phosphate donor to serve as a positive control and for direct comparison of activities.
Mandatory Visualizations
Kinase Assay Workflow
Caption: Workflow of a typical in vitro kinase assay.
Generic Kinase Signaling Pathway
Caption: A simplified kinase signaling cascade.
References
CTP vs. UTP in Pyrimidine Biosynthesis Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular metabolism relies on precise regulatory mechanisms to maintain homeostasis. In the de novo synthesis of pyrimidine nucleotides, a critical pathway for DNA and RNA production, the triphosphate nucleotides CTP (cytidine triphosphate) and UTP (uridine triphosphate) play pivotal roles not only as precursors but also as key allosteric regulators. This guide provides a detailed comparison of their regulatory functions, supported by experimental data, to illuminate the nuanced control they exert over pyrimidine biosynthesis.
Introduction to Pyrimidine Biosynthesis Regulation
The de novo pyrimidine biosynthesis pathway culminates in the production of UTP and CTP. These molecules serve as feedback inhibitors, modulating the activity of key enzymes early in the pathway to prevent their overaccumulation. The two primary enzymes subject to this regulation are Aspartate Transcarbamoylase (ATCase) and CTP Synthetase. ATCase, which catalyzes the first committed step in pyrimidine synthesis in many organisms, is allosterically inhibited by CTP and, in a synergistic fashion, by UTP. CTP Synthetase, the enzyme responsible for the conversion of UTP to CTP, is subject to feedback inhibition by its own product, CTP.
Data Presentation: Quantitative Comparison of Regulatory Effects
The regulatory effects of CTP and UTP on key enzymes in pyrimidine biosynthesis have been quantified through various biochemical assays. The following tables summarize the key kinetic parameters, providing a clear comparison of their inhibitory potency.
Aspartate Transcarbamoylase (ATCase) Regulation
ATCase activity is allosterically modulated by both CTP and UTP. While CTP is a direct feedback inhibitor, UTP's inhibitory effect is most pronounced in the presence of CTP, a phenomenon known as synergistic inhibition.
| Regulator(s) | Enzyme Source | Parameter | Value | Observations |
| CTP | E. coli | % Inhibition | 50-70% | Inhibition is incomplete even at saturating concentrations.[1][2] |
| CTP + UTP | E. coli | % Inhibition | 90-95% | Demonstrates strong synergistic inhibition.[1][2] |
| CTP | E. coli | S0.5 for Aspartate | 11 mM | Increased from a basal level of 5 mM, indicating decreased substrate affinity.[1][2] |
| CTP + UTP | E. coli | S0.5 for Aspartate | 17 mM | Further increase in S0.5 highlights the synergistic effect on reducing substrate affinity.[1][2] |
| CTP on UTP binding | E. coli | Affinity Enhancement | 80-fold | CTP significantly increases the binding affinity of UTP to ATCase.[3] |
| UTP on CTP binding | E. coli | Affinity Enhancement | 5-fold | UTP modestly enhances the binding affinity of CTP to ATCase.[3] |
CTP Synthetase Regulation
CTP Synthetase is primarily regulated by feedback inhibition from its product, CTP. UTP, as the substrate, does not act as an inhibitor but its concentration is a key factor in the reaction rate.
| Regulator | Enzyme Source | Parameter | Value | Observations |
| CTP | Human (CTPS1) | IC50 | Higher than CTPS2 | CTPS1 is more resistant to CTP inhibition.[4] |
| CTP | Human (CTPS2) | IC50 | Lower than CTPS1 | CTPS2 is more sensitive to CTP feedback inhibition.[4] |
| CTP | Corynebacterium glutamicum (mutant) | IC50 | 23.5-fold increase | Mutation in the CTP binding site significantly reduces product inhibition. |
Mandatory Visualization
The following diagram illustrates the regulatory feedback loops in the de novo pyrimidine biosynthesis pathway, highlighting the roles of CTP and UTP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assaying the activity of ATCase and CTP Synthetase.
Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)
This protocol is adapted from a commonly used colorimetric method to determine ATCase activity by measuring the amount of N-carbamoyl-L-aspartate produced.
Materials:
-
Assay Buffer: 50 mM Tris-acetate buffer, pH 8.3
-
Substrates: Carbamoyl phosphate, L-aspartate
-
Color Reagent A: 1% (w/v) antipyrine in 50% (v/v) sulfuric acid
-
Color Reagent B: 0.8% (w/v) diacetyl monoxime in water
-
Stopping Solution: 2% (v/v) perchloric acid
-
Enzyme: Purified ATCase
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3), a saturating concentration of carbamoyl phosphate (e.g., 4.8 mM), and varying concentrations of L-aspartate.
-
Inhibitor Addition (if applicable): For inhibition studies, add desired concentrations of CTP, UTP, or a combination of both to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified ATCase to the mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2% perchloric acid.
-
Color Development:
-
To the terminated reaction mixture, add Color Reagent A and Color Reagent B.
-
Heat the mixture at 60°C for a specific time (e.g., 15 minutes) to allow for color development.
-
-
Measurement: After cooling to room temperature, measure the absorbance of the solution at a specific wavelength (e.g., 466 nm) using a spectrophotometer.
-
Quantification: The amount of N-carbamoyl-L-aspartate produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of N-carbamoyl-L-aspartate.
CTP Synthetase Activity Assay (LC-MS/MS Method)
This protocol describes a highly sensitive and specific method for measuring CTP synthetase activity by quantifying the CTP produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell Lysis Buffer: Buffer compatible with mass spectrometry (e.g., ammonium bicarbonate buffer).
-
Reaction Buffer: Tris-HCl buffer (pH 8.0) containing MgCl₂, ATP, glutamine, and the substrate UTP.
-
Internal Standard: A stable isotope-labeled CTP (e.g., ¹³C₉,¹⁵N₂-CTP) for accurate quantification.
-
Quenching Solution: Cold methanol or other organic solvent to stop the reaction.
-
Enzyme Source: Cell lysate or purified CTP synthetase.
Procedure:
-
Enzyme Preparation: Prepare cell lysates from the desired source (e.g., cultured cells, tissue) in a suitable lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer with a known amount of the enzyme-containing lysate or purified enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate UTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Quenching: Terminate the reaction by adding a volume of cold quenching solution (e.g., methanol) and the internal standard.
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched reaction mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the analytes using a suitable column (e.g., a C18 column).
-
Detect and quantify CTP and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of CTP produced based on the peak area ratio of the analyte to the internal standard, referencing a standard curve of known CTP concentrations.
This guide provides a foundational understanding of the comparative regulatory roles of CTP and UTP in pyrimidine biosynthesis. The provided data and protocols serve as a valuable resource for researchers investigating metabolic regulation and for professionals in drug development targeting this essential pathway.
References
- 1. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of Escherichia coli aspartate transcarbamylase by CTP and UTP: binding studies using continuous-flow dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Decoding DNA Synthesis: A Comparative Analysis of CTP and dCTP Incorporation by DNA Polymerase
For researchers, scientists, and drug development professionals, understanding the nuances of DNA polymerase activity is paramount. A key aspect of this is the enzyme's ability to discriminate between correct deoxynucleoside triphosphates (dNTPs) and their ribonucleoside triphosphate (rNTP) counterparts. This guide provides an in-depth comparison of the incorporation efficiency of cytosine triphosphate (CTP) versus deoxycytidine triphosphate (dCTP) by DNA polymerases, supported by experimental data and detailed methodologies.
DNA polymerases are the architects of DNA replication and repair, meticulously selecting the correct building blocks to ensure genomic integrity. While dCTP is the canonical substrate for incorporating a cytosine base into a growing DNA strand, the structurally similar CTP, a building block for RNA, is present at much higher concentrations in the cell.[1][2] The ability of a DNA polymerase to exclude CTP is a critical determinant of its fidelity. This discrimination is primarily achieved through a "steric gate" mechanism within the polymerase's active site, which typically accommodates the 2'-deoxyribose of dNTPs but clashes with the 2'-hydroxyl group of rNTPs.[1][3]
Quantitative Comparison of Incorporation Efficiency
The efficiency of nucleotide incorporation can be quantitatively assessed using pre-steady-state kinetic analysis, which measures the rates of nucleotide binding (Kd) and the maximal rate of phosphodiester bond formation (kpol).[4][5] The ratio of kpol/Kd provides a measure of catalytic efficiency.
Data from studies on various DNA polymerases consistently demonstrate a significant preference for dCTP over CTP. For instance, a study on Vent DNA polymerase, a Family B polymerase, revealed a dramatic difference in incorporation rates. The burst rate for dCTP incorporation was 85 s⁻¹, while the incorporation of CTP was barely detectable under the same conditions, indicating a discrimination factor of over 6000-fold in favor of dCTP.[6] This strong discrimination is primarily attributed to a slower rate of the chemical step of incorporation for CTP.[6]
| Nucleotide | DNA Polymerase | KD (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/KD) (µM⁻¹s⁻¹) | Fold Discrimination (dCTP/CTP) |
| dCTP | Vent | 74 | 65 | 0.88 | >6000 |
| CTP | Vent | - | - | - | |
| dCTP | Human Polymerase η | - | - | - | ~1000 |
| CTP | Human Polymerase η | - | - | - |
Note: Data for CTP incorporation by Vent DNA polymerase was not quantifiable under the experimental conditions, highlighting the strong discrimination. The discrimination factor for Human Polymerase η is an approximation based on reported lower incorporation rates for rNTPs compared to dNTPs.[1] A dash (-) indicates data not available in the cited sources.
Experimental Protocols
The determination of nucleotide incorporation efficiency relies on precise experimental techniques. The following outlines a generalized workflow for a pre-steady-state kinetic assay.
Key Experimental Workflow
Caption: Generalized workflow for a pre-steady-state kinetic assay to measure nucleotide incorporation.
Detailed Methodology: Pre-Steady-State Quench-Flow Assay
This method allows for the measurement of single nucleotide incorporation events.
-
Reagent Preparation:
-
Enzyme-DNA Complex: A solution containing the DNA polymerase and a 5'-radiolabeled primer-template DNA substrate is prepared in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM DTT, 0.1 mg/ml BSA, 5% glycerol, 5 mM MgCl₂, 100 mM KCl).[1]
-
Nucleotide Solution: A separate solution containing the nucleotide of interest (dCTP or CTP) at various concentrations is prepared in the same reaction buffer.
-
-
Rapid Mixing and Quenching:
-
The two solutions are loaded into separate syringes of a rapid quench-flow instrument.
-
The reaction is initiated by rapidly mixing the contents of the syringes.
-
The reaction is allowed to proceed for a defined, short period (milliseconds to seconds) before being stopped (quenched) by the addition of a quench solution, such as EDTA, which chelates the essential Mg²⁺ ions.[4]
-
-
Product Analysis:
-
The quenched samples are analyzed to separate the unextended primer from the product of nucleotide incorporation. This is typically achieved using denaturing polyacrylamide gel electrophoresis.[7]
-
The amount of product formed at each time point is quantified using techniques like phosphorimaging to detect the radiolabeled DNA.[8]
-
-
Data Analysis:
-
The product concentration is plotted against time.
-
The resulting data is fit to a burst equation to determine the pre-steady-state kinetic parameters: the amplitude of the burst (related to the concentration of active enzyme), the burst rate (kpol), and the steady-state rate.[6] The dissociation constant (Kd) is determined by measuring the observed rate at different nucleotide concentrations and fitting the data to the Michaelis-Menten equation.[6]
-
Alternative Methodologies
While quench-flow is a powerful technique, other methods are also employed:
-
Stopped-Flow Fluorescence Spectroscopy: This technique uses fluorescently labeled DNA or nucleotides to monitor conformational changes or incorporation events in real-time.[7][9][10]
-
Real-Time Fluorescence Assays: These assays utilize dsDNA-binding dyes (e.g., SYBR Green) to monitor the increase in double-stranded DNA as the polymerase extends the primer.[9]
-
Pyrophosphate Detection: The incorporation of a dNTP releases pyrophosphate, which can be detected using coupled enzymatic reactions.[11]
Signaling Pathways and Logical Relationships
The process of nucleotide selection and incorporation by a high-fidelity DNA polymerase can be represented as a multi-step pathway involving conformational changes of the enzyme.
Caption: Kinetic pathway of nucleotide incorporation by a DNA polymerase.
This diagram illustrates that nucleotide binding is followed by a rate-limiting conformational change from an "open" to a "closed" state, which is crucial for catalysis.[5] The chemical step of phosphodiester bond formation then occurs, followed by the release of pyrophosphate (PPi) and translocation of the polymerase to the next position. The discrimination against CTP largely occurs at the conformational change and chemistry steps.
References
- 1. Mechanism of Ribonucleotide Incorporation by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome instability due to ribonucleotide incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonucleotide incorporation into DNA during DNA replication and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to CTPS1 and CTPS2: Unraveling Their Differential Roles in CTP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP from uridine triphosphate (UTP) is a critical rate-limiting step catalyzed by CTP synthetase (CTPS). In humans, two isoforms of this enzyme, CTPS1 and CTPS2, encoded by separate genes, perform this vital function. While they share over 75% sequence identity, emerging research reveals they have distinct roles, regulation, and clinical significance.[1][2][3] This guide provides a comprehensive comparison of CTPS1 and CTPS2, supported by experimental data, to aid researchers in understanding their unique contributions to cellular metabolism and their potential as therapeutic targets.
Core Functional Differences and Proliferation
Experimental evidence strongly indicates that CTPS1 and CTPS2 are not functionally redundant, particularly in the context of cell proliferation. CTPS1 is the primary contributor to CTP synthesis required for the rapid proliferation of cells, such as activated lymphocytes and various cancer cell lines.[1][2][4] In contrast, CTPS2's role in proliferation is more modest when CTPS1 is present, but it becomes essential for cell survival in the absence of CTPS1.[1][2][4]
Studies using CRISPR-Cas9 to inactivate the genes for these enzymes in HEK and Jurkat cell lines have demonstrated that while CTPS2 can sustain a diminished rate of proliferation in the absence of CTPS1, CTPS1 is more efficient at promoting cell division.[2][5] This is attributed to its higher intrinsic enzymatic activity.[1][2][4] The critical role of CTPS1 in lymphocyte proliferation is underscored by the fact that inherited CTPS1 deficiency leads to a severe immunodeficiency syndrome, a phenotype not compensated for by CTPS2.[3][6][7]
Comparative Enzymatic Properties
The differential roles of CTPS1 and CTPS2 are rooted in their distinct enzymatic characteristics. CTPS1 exhibits a higher intrinsic catalytic activity and is less sensitive to feedback inhibition by the product, CTP.[8][9] This allows CTPS1 to drive the high levels of CTP production needed for rapid cell division. Conversely, CTPS2 is more sensitive to CTP-mediated feedback inhibition and is more susceptible to inhibition by UTP analogs like 3-deaza-uridine.[1][2][8][10] Recent studies have also shown that CTPS1 and CTPS2 can directly interact to form heterotetramers, and this association appears to decrease the overall enzymatic activity, suggesting a regulatory role for CTPS2 in modulating CTPS1 function.[5][8][11]
Table 1: Comparative Quantitative Data of Human CTPS1 and CTPS2
| Parameter | CTPS1 | CTPS2 | Key Findings |
| CTP Feedback Inhibition (IC50) | Higher IC50 (less sensitive) | Lower IC50 (more sensitive)[9] | CTPS1's resistance to product inhibition supports its role in rapidly expanding CTP pools for proliferation.[9] |
| Inhibition by 3-deaza-uridine | More resistant | More sensitive[1][2][4] | Suggests differences in the UTP-binding pocket or enzyme conformation. |
| Intrinsic Enzymatic Activity | Higher | Lower[1][2][8] | A key factor in CTPS1's dominant role in cell proliferation. |
| Interaction | Forms homotetramers and can form heterotetramers with CTPS2. | Forms homotetramers and can form heterotetramers with CTPS1.[5][8] | Interaction modulates enzymatic activity, with the CTPS1-CTPS2 complex showing reduced activity and increased CTP sensitivity compared to CTPS1 alone.[11] |
Expression, Regulation, and Clinical Implications
Both CTPS1 and CTPS2 are expressed in most tissues.[2] However, CTPS1 expression is significantly upregulated in activated T and B lymphocytes to meet the high demand for CTP during an immune response.[6][9] This specific requirement makes CTPS1 a highly attractive therapeutic target. Selective inhibition of CTPS1 is a promising strategy for treating autoimmune diseases and T-cell-driven cancers, with the potential for minimal side effects as CTPS2 can maintain CTP homeostasis in other tissues.[9][12] Increased expression of CTPS1 has also been associated with a poorer prognosis in several cancers, including pancreatic and breast cancer.[3][13]
Both isoforms can polymerize into filamentous structures known as cytoophidia, which are thought to be a mechanism for enzyme storage and regulation.[5][8] However, there are differences in the conditions that favor filament formation for each isoform. For instance, CTPS2 can form filaments in the presence of either substrates or products, while CTPS1 filament assembly is primarily observed in the presence of substrates.[14]
Key Experimental Methodologies
A variety of experimental techniques are employed to dissect the distinct functions of CTPS1 and CTPS2.
CRISPR-Cas9-Mediated Gene Inactivation
This technique is used to create cell lines specifically lacking CTPS1, CTPS2, or both, allowing for the study of the functional consequences of their absence.
-
Protocol Outline:
-
Design and clone guide RNAs (gRNAs) targeting specific exons of the CTPS1 and CTPS2 genes into a Cas9 expression vector.
-
Transfect the target cell line (e.g., HEK293T, Jurkat) with the gRNA/Cas9 plasmid.
-
Select for transfected cells and perform single-cell cloning to establish clonal populations.
-
Screen the resulting clones for protein knockout by Western blotting and confirm genomic edits by sequencing the target locus.
-
Functionally characterize the knockout cell lines using proliferation assays, cell cycle analysis, and metabolic studies.
-
CTPS Enzymatic Activity Assay
Measuring the enzymatic conversion of UTP to CTP is fundamental to comparing the isoforms. This can be achieved through various methods, including quantifying the production of ADP, a byproduct of the reaction.
-
Protocol Outline (ADP-Glo™ Kinase Assay):
-
Prepare cell lysates or use purified recombinant CTPS1 and CTPS2 proteins.
-
Incubate the enzyme source with a reaction mixture containing UTP, ATP, glutamine, and MgCl₂ in a suitable buffer.
-
To measure the effect of inhibitors, include varying concentrations of CTP or specific inhibitors (e.g., 3-deaza-uridine) in the reaction mix.
-
After a set incubation period, add ADP-Glo™ Reagent to terminate the CTPS reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.
-
Measure the resulting luminescence, which is proportional to the ADP produced and thus to the CTPS activity.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify and compare the mRNA expression levels of CTPS1 and CTPS2 across different cell types or under various experimental conditions.
-
Protocol Outline:
-
Isolate total RNA from the cells of interest.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
Prepare a PCR reaction mix containing the cDNA, specific primers for CTPS1 and CTPS2, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase.
-
Perform the real-time PCR, monitoring the fluorescence signal at each cycle.
-
Normalize the expression levels of the target genes to a housekeeping gene (e.g., GAPDH) to determine the relative abundance of CTPS1 and CTPS2 transcripts.[6]
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz to illustrate key concepts.
References
- 1. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 4. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 | Life Science Alliance [life-science-alliance.org]
- 6. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nimbustx.com [nimbustx.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Coupled structural transitions enable highly cooperative regulation of human CTPS2 filaments - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of CTP and modified CTP analogs in RNA synthesis
A Comparative Guide to CTP and Modified CTP Analogs in RNA Synthesis
For researchers, scientists, and drug development professionals, the choice of nucleotides in in vitro transcription (IVT) is a critical determinant of RNA yield, stability, and translational efficiency. While Cytidine Triphosphate (CTP) is the natural building block, a variety of modified CTP analogs offer unique advantages for therapeutic mRNA development, RNA labeling, and structural studies. This guide provides a comparative analysis of CTP and its modified analogs, supported by experimental data and detailed protocols.
Introduction to CTP Analogs in RNA Synthesis
The incorporation of modified nucleotides during RNA synthesis can significantly enhance the therapeutic properties of mRNA by improving its stability and reducing its immunogenicity. Modifications to the cytosine base of CTP can influence its interaction with RNA polymerases and the characteristics of the resulting RNA transcript. This guide focuses on a comparative analysis of commonly used CTP analogs.
Comparative Performance of CTP Analogs
The performance of modified CTP analogs in RNA synthesis is primarily evaluated based on their incorporation efficiency by RNA polymerases (such as T7 RNA polymerase), the fidelity of transcription, and the properties of the resulting RNA.
Quantitative Data Summary
The following tables summarize the available quantitative data on the performance of select modified CTP analogs compared to the standard CTP.
Table 1: Incorporation Efficiency and Yield of Modified CTP Analogs by T7 RNA Polymerase
| CTP Analog | Modification | Relative Incorporation Efficiency vs. CTP | Impact on RNA Yield | Reference |
| 5-Methyl-CTP | Methyl group at C5 of cytosine | Generally well-incorporated | Yields are typically comparable to or slightly lower than unmodified RNA[1] | [1] |
| tCTP | Fluorescent 1,3-diaza-2-oxophenothiazine | ~2-fold higher catalytic efficiency | Can produce high yields of fully substituted RNA[2][3][4] | [2][3][4] |
| 5-Ethynyl-CTP | Ethynyl group at C5 of cytosine | Good substrate | Efficiently incorporated | [5] |
| 5-Phenyl-CTP | Phenyl group at C5 of cytosine | Good substrate | Efficiently incorporated | [5] |
| 5-Benzofuryl-CTP | Benzofuryl group at C5 of cytosine | Good substrate | Efficiently incorporated | [5] |
| 5-Dibenzofuryl-CTP | Dibenzofuryl group at C5 of cytosine | Not a substrate | No significant full-length transcript | [5][6] |
Table 2: Impact of CTP Analogs on RNA Properties
| CTP Analog | Impact on RNA Stability | Impact on Translation | Reference |
| 5-Methyl-CTP | Enhances resistance to nucleases, increasing RNA half-life[7][8] | Can lead to increased protein expression[7][8] | [7][8] |
| tCTP | Not primarily used for stability enhancement | Not typically used for therapeutic protein production | [2][3][4] |
Table 3: Fidelity of T7 RNA Polymerase with Modified CTP Analogs
| CTP Analog | Effect on Fidelity | Observations | Reference |
| 5-Methyl-CTP | Did not significantly change the combined error rate of T7 RNA Polymerase and ProtoScript II Reverse Transcriptase | The modification is well-tolerated without compromising fidelity. | [7] |
| tCTP | Higher fidelity than the corresponding deoxynucleotide (dtCTP) with DNA polymerases. | T7 RNA polymerase discriminates against tC-A mispairing more effectively than DNA polymerases discriminate against d(tC-A).[2][3][4] | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of CTP analogs. Below are protocols for key experiments.
In Vitro Transcription with Modified CTP Analogs
This protocol is adapted for the use of T7 RNA polymerase and allows for the complete or partial substitution of CTP with a modified analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, UTP solutions (100 mM)
-
CTP solution (100 mM)
-
Modified CTP analog solution (e.g., 5-Methyl-CTP, 100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP (10 mM final concentration)
-
2 µL of GTP (10 mM final concentration)
-
2 µL of UTP (10 mM final concentration)
-
For unmodified control: 2 µL of CTP (10 mM final concentration)
-
For modified RNA: 2 µL of modified CTP (10 mM final concentration)
-
X µL of linearized DNA template (0.5-1.0 µg)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours. For transcripts <0.3 kb, incubation can be extended up to 16 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method (e.g., spin column purification or lithium chloride precipitation).
-
Quantify the RNA yield using a spectrophotometer.
Analysis of RNA Polymerase Fidelity using Next-Generation Sequencing
This protocol outlines a workflow to assess the combined error rate of RNA polymerase and reverse transcriptase.[7][9][10]
Materials:
-
In vitro transcribed RNA (unmodified and modified)
-
Reverse Transcriptase (e.g., ProtoScript II)
-
dNTPs
-
Primers for reverse transcription and PCR
-
DNA Polymerase for second-strand synthesis and amplification
-
Library preparation kit for PacBio SMRT sequencing
-
PacBio Sequencer
Procedure:
-
RNA Synthesis: Synthesize unmodified and modified RNA using the protocol described above.
-
Reverse Transcription: Reverse transcribe the RNA to cDNA using a reverse transcriptase.
-
Second-Strand Synthesis: Synthesize the second DNA strand.
-
Library Preparation: Prepare the double-stranded DNA for sequencing by ligating SMRTbell adaptors.
-
Sequencing: Perform Single Molecule, Real-Time (SMRT) sequencing.
-
Data Analysis: Compare the sequencing data to the known reference sequence to identify and quantify errors. The error rate is calculated as the sum of errors from both T7 RNA polymerase and the reverse transcriptase.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing CTP and modified CTP analogs.
Conceptual Pathway: Impact of 5-Methyl-CTP on mRNA Fate
References
- 1. neb.com [neb.com]
- 2. Multiplexed Assays of Human Disease-relevant Mutations Reveal UTR Dinucleotide Composition as a Major Determinant of RNA Stability [elifesciences.org]
- 3. [PDF] Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters. | Semantic Scholar [semanticscholar.org]
- 4. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 5. Kinetic analysis of T7 RNA polymerase-promoter interactions with small synthetic promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to toxic CUG RNAs induce structural stability, rescue mis-splicing in a myotonic dystrophy cell model and reduce toxicity in a myotonic dystrophy zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Validating CTP Incorporation in RNA Sequencing: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately validating the incorporation of Cytidine Triphosphate (CTP) and its analogs into RNA is paramount for the integrity of RNA sequencing (RNA-seq) data. This guide provides an objective comparison of prevalent methods, supported by experimental data, to assist in selecting the most suitable technique for your research needs.
Comparison of CTP Incorporation Validation Methods in RNA Sequencing
The validation of CTP incorporation is crucial for studies focusing on nascent RNA, transcription dynamics, and the effects of nucleotide analogs. Below is a comparative analysis of key methodologies.
| Feature | TimeLapse-seq | SLAM-seq | Click-iT Nascent RNA Capture |
| Principle | Metabolic labeling with 4-thiouridine (4sU) followed by chemical conversion of 4sU to a cytidine analog, inducing U-to-C mutations in the sequence.[1][2] | Metabolic labeling with 4-thiouridine (4sU) and subsequent chemical alkylation, leading to T-to-C transitions during reverse transcription.[3][4][5] | Metabolic labeling with 5-ethynyl uridine (EU), an alkyne-modified nucleoside, followed by a "click" reaction with an azide-modified biotin for affinity capture.[6][7] |
| Primary Validation Method | Sequencing analysis to detect U-to-C mutations in newly synthesized RNA.[1][8] | Sequencing analysis to identify T-to-C conversions in 4sU-labeled transcripts.[3] | Affinity purification of biotinylated nascent RNA followed by downstream analysis like qRT-PCR or sequencing.[7][9] |
| Incorporation Efficiency | High, with minimal perturbation to global transcription reported.[2] | Efficient incorporation, with the recommendation to optimize 4sU concentration to maintain cell viability.[3] | Efficiently incorporated into RNA without apparent major effects on the global transcriptome.[7] |
| Resolution | Single-molecule resolution, allowing for the identification of individual newly synthesized transcripts.[1][2] | Single-nucleotide resolution, enabling the precise identification of 4sU incorporation sites.[3] | Population-level analysis of newly synthesized RNA transcripts.[6][7] |
| Data Analysis Complexity | Requires specialized bioinformatic pipelines to identify and quantify U-to-C mutations. | Requires bioinformatic tools to call T-to-C conversions and quantify nascent RNA. | Standard RNA-seq analysis pipelines can be used after enrichment of nascent RNA. |
| Strengths | No need for biochemical enrichment, internally normalized data.[2] | High-throughput and cost-effective method for analyzing RNA kinetics.[3] | Streamlined and nonradioactive alternative to nuclear run-on protocols, compatible with various downstream applications.[7] |
| Limitations | Chemical conversion efficiency can impact results. | Potential for off-target effects of the alkylating agent. | Indirect measurement of incorporation through capture efficiency. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are summaries of key experimental protocols.
TimeLapse-seq Protocol
This protocol outlines the key steps for performing TimeLapse-seq to introduce U-to-C mutations in newly synthesized RNA.[10]
-
Metabolic Labeling: Culture cells and treat with 4-thiouridine (4sU). The concentration and duration of 4sU treatment should be optimized for the specific cell type and experimental goals. For example, K562 cells can be treated with 100 µM 4sU for 4 hours.[10] It is crucial to protect 4sU-treated cells and RNA from light.[10]
-
RNA Isolation: After labeling, harvest the cells and isolate total RNA using a standard method like an RNeasy kit.
-
Chemical Conversion: The isolated RNA is then subjected to a chemical treatment that converts the incorporated 4sU into a cytidine analog. This involves an oxidative-nucleophilic-aromatic substitution reaction.[1][2][10]
-
RNA Purification: The converted RNA is purified to remove any residual chemicals from the conversion step.
-
Library Preparation and Sequencing: The purified RNA is then used to prepare a standard RNA-seq library for high-throughput sequencing.
SLAM-seq Protocol
This protocol details the process of SLAM-seq for identifying newly synthesized transcripts through T-to-C conversions.[3][11]
-
Metabolic Labeling: Cells are cultured in the presence of 4-thiouridine (s4U). Optimal, non-toxic concentrations of s4U should be determined for the cell line of interest. For mouse embryonic stem cells, 100 µM s4U is often used.[3]
-
RNA Isolation: Total RNA is extracted from the labeled cells.
-
Thiol-alkylation: The thiol group of the incorporated s4U is alkylated using iodoacetamide (IAA).[11] This chemical modification is key to the subsequent base conversion.
-
Reverse Transcription and Library Preparation: During reverse transcription in the library preparation process (e.g., using the QuantSeq 3' mRNA-Seq Library Prep Kit), the alkylated s4U is read as cytosine by the reverse transcriptase, resulting in the incorporation of a guanine in the cDNA strand.[11]
-
Sequencing and Data Analysis: The resulting libraries are sequenced, and the data is analyzed to identify T-to-C mutations, which mark the positions of s4U incorporation in the nascent RNA.[11]
Click-iT Nascent RNA Capture Protocol
This protocol describes the enrichment of newly synthesized RNA using the Click-iT kit.[6]
-
Metabolic Labeling: Cells are incubated with 5-ethynyl uridine (EU), which is incorporated into newly transcribed RNA.[6][7]
-
RNA Isolation: Total RNA is isolated from the EU-labeled cells.
-
Click Reaction: The isolated RNA is subjected to a copper-catalyzed "click" reaction with an azide-modified biotin. This reaction specifically attaches a biotin molecule to the EU-containing RNA.[6]
-
Nascent RNA Capture: The biotinylated nascent RNA is then captured and purified using streptavidin-coated magnetic beads.[6][7]
-
Downstream Analysis: The captured RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or RNA sequencing.[7]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows of the described methods.
Concluding Remarks
The choice of method for validating CTP incorporation in RNA sequencing depends on the specific research question, available resources, and desired resolution. TimeLapse-seq and SLAM-seq offer single-molecule resolution of nascent transcripts by introducing specific mutations during library preparation. In contrast, the Click-iT Nascent RNA Capture kit provides a robust method for enriching the entire population of newly synthesized RNA for downstream analysis. By understanding the principles, protocols, and comparative performance of these techniques, researchers can make informed decisions to ensure the accuracy and reliability of their RNA sequencing data.
References
- 1. TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for TimeLapse-seq [protocols.io]
- 11. lexogen.com [lexogen.com]
A Researcher's Guide: CTPγS vs. CTP in the Elucidation of CTPase Activity
For researchers, scientists, and drug development professionals, understanding the nuanced roles of nucleotide triphosphates (NTPs) and their analogs is paramount for dissecting complex biological processes. This guide provides an objective comparison of Cytidine Triphosphate (CTP) and its non-hydrolyzable analog, Cytidine 5'-O-(3-thiotriphosphate) (CTPγS), in the study of CTPase activity, with a particular focus on the bacterial partition protein ParB.
The recent discovery of CTP-dependent enzymes, or CTPases, has opened new avenues in cellular regulation.[1][2] A key tool in the study of these enzymes is the use of non-hydrolyzable nucleotide analogs, which allow for the separation of nucleotide binding events from the consequences of hydrolysis. CTPγS, a slowly or non-hydrolyzable analog of CTP, has become instrumental in trapping CTPases in their CTP-bound state, thereby enabling detailed investigation of their conformational changes, protein-protein interactions, and DNA-binding dynamics.[3][4]
Unveiling the Mechanics: CTP Binding vs. Hydrolysis
CTPases are molecular switches that utilize the energy from CTP hydrolysis to drive various cellular processes.[1][5] In the context of the well-studied ParABS system for bacterial chromosome segregation, the CTPase ParB plays a crucial role. CTP binding to ParB is essential for its loading onto specific DNA sequences called parS sites and its subsequent spreading along the DNA to form a partition complex.[3][4][6]
The central experimental challenge is to distinguish the effects of CTP simply binding to the enzyme from the effects of its subsequent hydrolysis. This is where CTPγS proves invaluable. By substituting the terminal phosphate with a thiophosphate group, CTPγS is resistant to enzymatic cleavage. This allows researchers to "lock" the CTPase in its CTP-bound conformation and observe the downstream effects in the absence of hydrolysis.
Quantitative Comparison of CTP and CTPγS in ParB CTPase Activity
Experimental data has provided quantitative insights into the interaction of ParB with CTP and the impact of parS DNA on this activity. While direct binding affinity data for CTPγS is not always explicitly reported, its functional effects in assays demonstrate its efficacy as a CTP analog for inducing the CTP-bound state.
| Parameter | CTP | CTPγS | Reference |
| Binding Affinity (Kd) to ParB | ~5-8 µM | Not explicitly reported, but functionally substitutes for CTP in DNA binding assays. | [7][8] |
| Hydrolysis by ParB | Yes | No/Negligible | [3] |
| Basal Hydrolysis Rate (kcat) by ParB | ~0.15 min-1 (~14 h-1) | Not Applicable | [7][9] |
| parS-Stimulated Hydrolysis Rate (kcat) by ParB | ~1 min-1 (~44 h-1) | Not Applicable | [7][9] |
| Michaelis Constant (KM) for ParB (in the absence of parS) | ~18 µM | Not Applicable | [9][10] |
| Michaelis Constant (KM) for ParB (in the presence of parS) | ~8 µM | Not Applicable | [9][10] |
| Effect on ParB-DNA Binding | Enhances binding and promotes dynamic spreading and dissociation. | Enhances binding and forms a stable, non-dissociating complex. | [3][8][11] |
| Effect on ParB Dimerization | Promotes N-terminal domain dimerization (clamp formation). | Promotes stable N-terminal domain dimerization (locked clamp). | [7] |
Visualizing the ParB CTPase Cycle
The functional cycle of ParB on DNA is tightly regulated by CTP binding and hydrolysis. CTPγS allows for the stable capture of intermediates in this cycle.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to compare CTP and CTPγS in studying ParB CTPase activity.
Biolayer Interferometry (BLI) for ParB-DNA Interaction
BLI is a label-free technique to measure real-time biomolecular interactions. It is used to assess the binding and dissociation kinetics of ParB to parS-containing DNA in the presence of CTP or CTPγS.
Protocol:
-
Probe Preparation: Synthesize a double-stranded DNA probe containing the parS sequence with a biotin tag on one end.
-
Instrument Setup: Hydrate streptavidin-coated biosensors in the reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).
-
Immobilization: Load the biotinylated parS DNA onto the biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors in the reaction buffer.
-
Association: Transfer the sensors to wells containing a fixed concentration of purified ParB protein pre-incubated with either CTP or CTPγS (typically 1 mM). Record the change in wavelength over time.
-
Dissociation: Move the sensors back to the reaction buffer (without ParB) and record the dissociation of the ParB-DNA complex.
-
Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine on-rates (kₐ), off-rates (kₒff), and the equilibrium dissociation constant (Kₑ).
NADH-Coupled CTPase Activity Assay
This continuous enzyme-coupled assay measures the rate of CTP hydrolysis by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂) containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Enzyme and Substrate Addition: Add purified ParB CTPase to the reaction mixture. To test for stimulation, include parS DNA.
-
Initiate Reaction: Start the reaction by adding CTP to the mixture. For a negative control, add CTPγS instead of CTP.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of CTP hydrolysis from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH. Determine kinetic parameters like Kₘ and kₖₐₜ by varying the CTP concentration.[9][10]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to compare the mobility of a fluorescently tagged ParB in the presence of its natural substrate CTP versus the non-hydrolyzable CTPγS.
References
- 1. CTP switches in ParABS-mediated bacterial chromosome segregation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CTP promotes efficient ParB-dependent DNA condensation by facilitating one-dimensional diffusion from parS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTP promotes efficient ParB-dependent DNA condensation by facilitating one-dimensional diffusion from parS | eLife [elifesciences.org]
- 5. ParB-type DNA Segregation Proteins Are CTP-Dependent Molecular Switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ParB spreading on DNA requires cytidine triphosphate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relief of ParB autoinhibition by parS DNA catalysis and recycling of ParB by CTP hydrolysis promote bacterial centromere assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CTP and parS coordinate ParB partition complex dynamics and ParA-ATPase activation for ParABS-mediated DNA partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTP and parS coordinate ParB partition complex dynamics and ParA-ATPase activation for ParABS-mediated DNA partitioning | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to the Performance of Fluorescent CTP Analogs in RNA Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is critical for the success of experiments involving RNA visualization, tracking, and quantification. This guide provides an objective comparison of the performance of various fluorescently labeled Cytidine Triphosphate (CTP) analogs in enzymatic RNA labeling, supported by experimental data and detailed protocols.
The efficiency of incorporating modified nucleotides during in vitro transcription is a key determinant of the yield and quality of fluorescently labeled RNA probes. This guide focuses on the performance of commonly used fluorescent CTP analogs, including cyanine dyes (Cy3, Cy5), Alexa Fluor analogs (AZDyes), and ATTO dyes, as well as the fluorescent base analog tC.
Data Presentation
The following tables summarize the quantitative data on the labeling efficiency and spectroscopic properties of various fluorescent CTP analogs. It is important to note that the experimental conditions under which these data were generated may vary across different sources, which can influence the results.
Table 1: Comparison of Labeling Efficiency and Performance of Fluorescent CTP Analogs
| Fluorescent CTP Analog | Enzyme | Recommended Substitution (%) | Relative Incorporation Efficiency | Resulting RNA Yield | Photostability | Reference |
| tCTP | T7 RNA Polymerase | Up to 100% | 2-fold higher catalytic efficiency than CTP[1][2] | High, even with full substitution[2] | Good | [1][2] |
| Cy3-CTP | T7 RNA Polymerase | 30-50% | Efficient incorporation | ~5-7 µg per 20 µl reaction | Moderate | [3][4] |
| Cy5-CTP | T7 RNA Polymerase | 30-50% | Efficient incorporation | ~5-7 µg per 20 µl reaction | Higher than Cy3 | [3][4][5] |
| AZDye 555-CTP (Alexa Fluor 555 analog) | T7 RNA Polymerase | 30-50% | High with optimized linker (PEG5) | ~5-7 µg per 20 µl reaction | Increased compared to Fluorescein | [2] |
| ATTO 550-CTP | Not specified | 30-50% (for dCTP) | Efficient incorporation | Not specified | High | [6] |
| ATTO 647N-CTP | Not specified | Not specified | Efficient incorporation | Not specified | High | [7] |
Table 2: Spectroscopic Properties of Common Fluorophores Conjugated to CTP
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| tC | 375 | 505 | 4,000 | 0.2 |
| Cy3 | 550 | 570 | 150,000 | ~0.15 |
| Cy5 | 649 | 670 | 250,000 | ~0.27 |
| AZDye 555 (Alexa Fluor 555 analog) | 555 | 572 | 155,000 | 0.10 |
| ATTO 550 | 554 | 576 | 120,000 | 0.60 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 |
Experimental Protocols
The following is a generalized protocol for the enzymatic labeling of RNA using fluorescent CTP analogs during in vitro transcription with T7 RNA polymerase. This protocol is based on methodologies reported in various studies and product datasheets.[1][2] Individual optimization is often necessary for specific templates and fluorescent analogs.
In Vitro Transcription for Fluorescent RNA Labeling
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 8 mM MgCl₂, 2 mM spermidine, 25 mM NaCl)
-
ATP, GTP, UTP solutions (typically 10 mM)
-
CTP solution (typically 10 mM)
-
Fluorescent CTP analog solution (e.g., 1 mM)
-
Dithiothreitol (DTT, 100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw and Prepare Reagents: Thaw all components on ice. Keep enzymes on ice.
-
Prepare Nucleotide Mix: Prepare a nucleotide mix containing ATP, GTP, UTP at a final concentration of 0.5 mM each. For CTP, a mix of unlabeled CTP and the fluorescent CTP analog is used. The recommended ratio of fluorescent CTP to total CTP is typically between 30-50% to achieve a good balance between labeling efficiency and transcript yield. For a 20 µl reaction, this could be:
-
1 µl of 10 mM ATP
-
1 µl of 10 mM GTP
-
1 µl of 10 mM UTP
-
0.7 µl of 10 mM CTP
-
3 µl of 1 mM Fluorescent CTP analog
-
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the specified order:
-
Nuclease-free water (to a final volume of 20 µl)
-
2 µl of 10x Reaction Buffer
-
2 µl of 100 mM DTT
-
1 µg of linearized DNA template
-
The prepared nucleotide mix
-
1 µl of RNase Inhibitor
-
2 µl of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. For some applications, a shorter incubation of 30 minutes may be sufficient.
-
Template Removal (Optional): Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification of Labeled RNA: Purify the fluorescently labeled RNA using a suitable method, such as spin column chromatography, to remove unincorporated nucleotides, enzymes, and salts.
-
Quantification and Quality Control: Determine the concentration and labeling efficiency of the purified RNA using a spectrophotometer (measuring absorbance at 260 nm for RNA and the excitation maximum of the dye). The quality and size of the transcript can be assessed by gel electrophoresis.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
